Inz-1
Description
Properties
IUPAC Name |
methyl 2-(3-phenylindazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-15(19)11-18-14-10-6-5-9-13(14)16(17-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYOCUDWQCQSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of INZ-701 in ENPP1 Deficiency
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) deficiency is a rare, life-threatening genetic disorder characterized by low levels of extracellular inorganic pyrophosphate (PPi) and adenosine.[1][2] This deficiency drives a dual pathology: severe vascular and soft tissue calcification due to insufficient PPi, and neointimal proliferation leading to arterial stenosis due to a lack of adenosine.[2][3] The clinical manifestations are severe and progressive, including Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2).[1][4] INZ-701 is an investigational, first-in-class enzyme replacement therapy designed to address the root cause of ENPP1 deficiency by replacing the dysfunctional ENPP1 enzyme.[5][6] This document provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical data for INZ-701.
The Pathophysiology of ENPP1 Deficiency
ENPP1 is a crucial ectoenzyme that hydrolyzes extracellular adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and PPi.[7][8] In healthy individuals, this process maintains physiological levels of two key molecules:
-
Inorganic Pyrophosphate (PPi): A potent inhibitor of hydroxyapatite crystal formation and deposition, thereby preventing pathological calcification of soft tissues and blood vessels.[1][9]
-
Adenosine: Generated from AMP, it is a signaling molecule that, among other functions, inhibits the proliferation of vascular smooth muscle cells.[2][3]
Mutations in the ENPP1 gene lead to reduced or absent enzyme activity, disrupting this pathway and causing low circulating levels of PPi and adenosine.[1] This results in the paradoxical and devastating clinical phenotypes of overmineralization in soft tissues (ectopic calcification) and undermineralization of the skeleton (rickets and osteomalacia).[7]
INZ-701: A Recombinant Human ENPP1-Fc Fusion Protein
INZ-701 is a recombinant human ENPP1-Fc fusion protein developed as an enzyme replacement therapy.[3][10] The molecule consists of the active, extracellular domain of the human ENPP1 enzyme fused to an Fc fragment of human IgG1.[5][11] This fusion is designed to extend the circulating half-life of the enzyme, allowing for convenient subcutaneous administration.[5]
Core Mechanism of Action
The primary mechanism of action of INZ-701 is to restore the catalytic activity of ENPP1 in the circulation. By hydrolyzing extracellular ATP, INZ-701 increases the levels of PPi and AMP, which is subsequently converted to adenosine.[1][12] This dual action directly counteracts the fundamental biochemical deficiencies underlying the disease's pathology.
-
Restoration of PPi Levels: Increased PPi directly inhibits the formation and growth of hydroxyapatite crystals in the vasculature and other soft tissues, preventing and potentially reversing ectopic calcification.[10][13]
-
Restoration of Adenosine Levels: Increased AMP and subsequent adenosine production helps to suppress neointimal proliferation, preventing the narrowing and obstruction of blood vessels.[3][11]
Caption: Signaling pathway in ENPP1 deficiency and the mechanism of INZ-701.
Preclinical Evidence
The efficacy of INZ-701 has been demonstrated in multiple murine models of ENPP1 deficiency, which recapitulate key features of the human disease.
Experimental Protocols
-
Animal Models:
-
Enpp1asj/asj Mouse Model: This model exhibits undetectable plasma PPi, low plasma phosphate, and higher FGF23 levels, leading to ectopic calcification and bone defects, mirroring GACI and ARHR2.[10][13]
-
ttw/ttw Mouse Model & Carotid Ligation: Used to induce and study neointimal proliferation, a key vascular pathology in ENPP1 deficiency.[3][11]
-
-
Treatment Regimen: Mice were typically treated with INZ-701 via subcutaneous injection every other day for periods up to 8 weeks.[11][13] Doses ranged from 2 to 10 mg/kg.[11][14]
-
Acceleration Diet: In some studies, an "acceleration diet" high in phosphate and low in magnesium was used to exacerbate the calcification phenotype in Enpp1asj/asj mice.[13][15]
-
Analysis Methods:
-
Biochemical Analysis: Plasma PPi and phosphate levels were measured to confirm pharmacodynamic effects.[13]
-
Histopathology and Calcium Quantification: Tissues such as the aorta, heart, kidneys, and skin were examined for calcification.[13][14]
-
Bone Architecture: Micro-computed tomography (µCT) was used to analyze trabecular and cortical bone parameters.[13]
-
Vascular Proliferation: Histomorphometry of the carotid artery was performed to measure the intimal area and the intima-to-media (I/M) ratio.[3]
-
References
- 1. inozyme.com [inozyme.com]
- 2. gaciglobal.org [gaciglobal.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical presentation and burden of ENPP1 deficiency in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. BioMarin Strengthens Enzyme Therapy Business with Acquisition of Inozyme Pharma - BioMarin Corporate [biomarin.com]
- 7. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Vascular Smooth Muscle Cell Proliferation by ENPP1: The Role of CD73 and the Adenosine Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inozyme.com [inozyme.com]
- 13. INZ-701 Prevents Ectopic Tissue Calcification and Restores Bone Architecture and Growth in ENPP1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/- mouse model of pseudoxanthoma elasticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Response of the ENPP1-Deficient Skeletal Phenotype to Oral Phosphate Supplementation and/or Enzyme Replacement Therapy: Comparative Studies in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]
INZ-701: A Therapeutic Approach to Restoring Pyrophosphate Homeostasis in ENPP1 Deficiency
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme in the regulation of extracellular pyrophosphate (PPi) levels. Genetic deficiencies in ENPP1 lead to a group of rare, life-threatening disorders characterized by abnormal mineralization and intimal proliferation. INZ-701 is an investigational enzyme replacement therapy designed to address the root cause of ENPP1 deficiency by restoring PPi levels. This technical guide provides a comprehensive overview of the role of INZ-701 in pyrophosphate metabolism, the pathophysiology of ENPP1 deficiency, and the preclinical and clinical data supporting the therapeutic potential of INZ-701. Detailed experimental protocols for key assays are also provided to facilitate further research in this field.
Introduction: The Critical Role of Pyrophosphate in Mineralization
Inorganic pyrophosphate (PPi) is a potent endogenous inhibitor of hydroxyapatite crystal formation and growth. The balance between PPi and inorganic phosphate (Pi) is essential for maintaining normal bone mineralization and preventing pathological calcification of soft tissues.[1] The primary source of extracellular PPi is the hydrolysis of adenosine triphosphate (ATP) by the enzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1][2]
Pathophysiology of ENPP1 Deficiency
Mutations in the ENPP1 gene lead to reduced or absent ENPP1 enzyme activity, resulting in critically low levels of extracellular PPi.[3][4] This deficiency disrupts the PPi/Pi balance, leading to a spectrum of severe and progressive diseases.[3]
The clinical manifestations of ENPP1 deficiency vary with the age of onset and severity:
-
Generalized Arterial Calcification of Infancy (GACI): This is a severe, life-threatening condition that manifests in utero or in early infancy.[5][6] It is characterized by extensive calcification of the internal elastic lamina of large and medium-sized arteries, leading to arterial stenosis, heart failure, and high mortality rates, with approximately 50% of infants not surviving past six months of age.[3][7]
-
Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2): Children with ENPP1 deficiency who survive infancy often develop ARHR2.[8][9] This condition is characterized by skeletal deformities, bone pain, fractures, and short stature due to renal phosphate wasting.[8][9]
-
Adult Manifestations: In adulthood, ENPP1 deficiency can lead to osteomalacia (softened bones), enthesopathies (calcification of tendons and ligaments), and an increased risk of fractures and cardiovascular complications.[5][10]
INZ-701: A Recombinant ENPP1 Enzyme Replacement Therapy
INZ-701 is a soluble, recombinant human ENPP1-Fc fusion protein developed by Inozyme Pharma as an enzyme replacement therapy for ENPP1 deficiency.[1][11][12] Its primary mechanism of action is to restore the normal balance of PPi by metabolizing extracellular ATP to generate PPi and adenosine monophosphate (AMP).[1][11] This, in turn, is expected to prevent pathological soft tissue calcification and normalize bone mineralization.[1]
Mechanism of Action
INZ-701 is designed to circulate in the bloodstream and act systemically. By hydrolyzing ATP, it increases the concentration of PPi, a natural inhibitor of mineralization.[12] Additionally, the generation of AMP, which can be further converted to adenosine, may help in reducing intimal proliferation, a key feature of GACI.[11]
Preclinical and Clinical Evidence
Preclinical Studies
Preclinical studies in animal models of ENPP1 deficiency have demonstrated the potential of INZ-701 to correct the underlying biochemical defects and prevent the pathological consequences of the disease. In the Enpp1asj/asj mouse model, which recapitulates many features of GACI, treatment with a recombinant ENPP1 enzyme was shown to:
Clinical Trials
Clinical trials of INZ-701 in patients with ENPP1 deficiency have shown promising results, demonstrating a favorable safety profile and positive effects on biochemical markers and clinical outcomes.
Table 1: Summary of Key Clinical Trial Data for INZ-701 in ENPP1 Deficiency
| Study Phase | Patient Population | Key Findings | Reference(s) |
| Phase 1/2 | Adults with ENPP1 Deficiency | - Well-tolerated with no serious adverse events.[15][16] - Rapid and sustained increase in plasma PPi levels.[16] - Improvements in bone mineral biomarkers.[15][16] | [15][16] |
| Phase 1/2 | Infants and young children with ENPP1 Deficiency | - Improved survival rate (80% beyond one year compared to ~50% historical rate).[17][18] - Reduction or stabilization of arterial calcifications.[17] - Improved heart function.[17] - Favorable safety profile.[17] | [17][18] |
Experimental Protocols
ENPP1 Enzyme Activity Assay
This protocol describes a colorimetric assay to measure ENPP1 enzyme activity using a synthetic substrate.
Materials:
-
Recombinant human ENPP1 (rhENPP1)
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5
-
Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (100 mM stock in deionized water)
-
96-well clear microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Dilute rhENPP1 to a working concentration of 1 ng/µL in Assay Buffer.[19]
-
Dilute the substrate to 10 mM in Assay Buffer.[19]
-
Add 50 µL of the diluted rhENPP1 to each well of the microplate.
-
To start the reaction, add 50 µL of the 10 mM substrate to each well.[19]
-
Include a substrate blank containing 50 µL of Assay Buffer and 50 µL of 10 mM substrate.[19]
-
Immediately place the plate in a plate reader and measure the absorbance at 405 nm in kinetic mode for 5 minutes.[19]
-
Calculate the specific activity using the rate of change in absorbance (Vmax), adjusted for the substrate blank, and a conversion factor derived from a 4-Nitrophenol standard curve.[19]
Measurement of Plasma Pyrophosphate
This protocol outlines an enzymatic assay to quantify PPi in plasma using ATP sulfurylase and a luciferase-based detection system.
Materials:
-
Plasma samples collected with EDTA as an anticoagulant.
-
Centrifugal filter units (300,000 Da MWCO)
-
ATP sulfurylase
-
Firefly luciferase
-
ATP standard solution
-
Luminometer
Procedure:
-
Sample Preparation:
-
Enzymatic Reaction:
-
Quantification:
-
The light output from the luciferase reaction is measured using a luminometer.
-
An internal ATP standard is used to correct for any sample-specific matrix effects that may interfere with the luciferase activity.[21][23]
-
The PPi concentration in the sample is calculated based on the amount of ATP generated.
-
Conclusion and Future Directions
INZ-701 represents a promising, targeted therapeutic approach for the treatment of ENPP1 deficiency. By addressing the underlying biochemical defect, it has the potential to prevent or mitigate the severe and life-threatening consequences of this rare disease. The ongoing clinical development of INZ-701 will provide further insights into its long-term safety and efficacy. Further research is warranted to explore the full therapeutic potential of INZ-701 and to develop standardized protocols for the diagnosis and monitoring of patients with ENPP1 deficiency.
References
- 1. What is INZ-701 used for? [synapse.patsnap.com]
- 2. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gaciglobal.org [gaciglobal.org]
- 4. inozyme.com [inozyme.com]
- 5. aismme.org [aismme.org]
- 6. dovepress.com [dovepress.com]
- 7. Generalized Arterial Calcification of Infancy (GACI): Optimizing Care with a Multidisciplinary Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rarediseases.org [rarediseases.org]
- 9. contact.org.uk [contact.org.uk]
- 10. Clinical presentation and burden of ENPP1 deficiency in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inozyme Pharma Shares Preclinical Data on INZ-701 for Rare Bone and Blood Vessel Diseases [synapse.patsnap.com]
- 12. Inozyme Pharma Publishes Preclinical Data Supporting INZ-701 as a Potential Therapy for a Broad Range of Serious Rare Diseases Impacting Bone Health and Blood Vessel Function - BioSpace [biospace.com]
- 13. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generalized Arterial Calcification of Infancy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Positive Phase 1/2 Results for INZ-701 in Adults with PXE and ENPP1 Deficiencies [synapse.patsnap.com]
- 16. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inozyme Pharma Announces Positive Interim Data for INZ-701 in Infants and Young Children with ENPP1 Deficiency and Key Program Updates - BioSpace [biospace.com]
- 18. contemporarypediatrics.com [contemporarypediatrics.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. Using a Filtration Technique to Isolate Platelet Free Plasma for Assaying Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 23. researchgate.net [researchgate.net]
Inz-1's therapeutic potential for rare mineralization disorders
An In-depth Technical Guide on the Therapeutic Potential of INZ-701 for Rare Mineralization Disorders
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
INZ-701 is a recombinant human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme replacement therapy being developed by Inozyme Pharma.[1][2] It is engineered to address the underlying cause of several rare, life-threatening mineralization disorders characterized by deficiencies in the PPi-Adenosine pathway. The primary targets for INZ-701 are ENPP1 Deficiency and ABCC6 Deficiency, genetic disorders that lead to low levels of plasma inorganic pyrophosphate (PPi), a critical inhibitor of calcification.[1][3][4] By replacing the deficient enzyme activity, INZ-701 aims to restore PPi levels, thereby preventing pathological soft tissue calcification while promoting normal bone mineralization.[5] Preclinical and clinical data have demonstrated INZ-701's potential to normalize PPi levels, reduce calcification, and improve key clinical biomarkers and outcomes in affected patients.[3][6][7]
Pathophysiology of ENPP1 and ABCC6 Deficiencies
ENPP1 and ABCC6 are key proteins in a critical mineralization pathway. The ABCC6 protein, a transporter primarily in the liver, facilitates the release of ATP into the extracellular space.[8] The ENPP1 enzyme then hydrolyzes this extracellular ATP into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[3]
-
Inorganic Pyrophosphate (PPi): A potent endogenous inhibitor of hydroxyapatite crystal formation and deposition. Low extracellular levels of PPi lead to pathological calcification of soft tissues, including arteries, skin, and joints.[9]
-
Adenosine: Plays a role in controlling intimal proliferation (the overgrowth of smooth muscle cells inside blood vessels).[10]
Mutations in the ENPP1 or ABCC6 genes disrupt this pathway, leading to critically low levels of PPi.[3]
-
ENPP1 Deficiency: Caused by inactivating mutations in the ENPP1 gene.[7] It manifests as two primary conditions:
-
Generalized Arterial Calcification of Infancy (GACI): A severe condition with extensive arterial calcification, leading to heart failure and approximately 50% mortality within the first six months of life.[7][11][12]
-
Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2): Affects survivors of GACI and is characterized by rickets, osteomalacia (soft bones), bone pain, and mobility issues.[12][13]
-
-
ABCC6 Deficiency: Caused by mutations in the ABCC6 gene.[14] It typically manifests as:
INZ-701 Mechanism of Action
INZ-701 is a recombinant soluble version of the ENPP1 enzyme fused to the Fc fragment of an IgG1 antibody.[2][16] This fusion enhances the protein's half-life in circulation.[17] Administered subcutaneously, INZ-701 circulates throughout the body, acting as a replacement for the deficient native ENPP1 enzyme.[3][17] It cleaves extracellular ATP to generate PPi and AMP, directly addressing the core biochemical defect in these disorders.[3] The goal is to elevate PPi to physiological levels, thereby inhibiting ectopic calcification and normalizing bone metabolism.[5]
Preclinical Evidence
Preclinical studies in mouse models of mineralization disorders provided the foundational proof-of-concept for INZ-701.
Experimental Protocol: Abcc6-/- Mouse Model Study
A key study utilized the Abcc6-/- mouse, a well-established model for PXE that exhibits progressive ectopic calcification.[6]
-
Animal Model: Abcc6-/- mice, which develop ectopic calcification starting around 5-6 weeks of age.[15]
-
Study Groups: Mice were divided into treatment groups receiving INZ-701 and a control group receiving a vehicle.
-
Dosing: INZ-701 was administered via subcutaneous injection at doses of 2 mg/kg or 10 mg/kg.[6]
-
Treatment Duration: Treatment was administered for 2 or 8 weeks, starting at 6 weeks of age.[6]
-
Primary Endpoints:
Preclinical Results
The preclinical studies demonstrated that INZ-701 could successfully address the biochemical defect and prevent disease manifestations in the animal model.
| Parameter | Vehicle Control | INZ-701 (2 mg/kg) | INZ-701 (10 mg/kg) | Outcome | Source |
| Plasma ENPP1 Activity | Background levels | Increased | Increased | Dose-dependent increase in enzyme activity. | [6] |
| Plasma PPi Levels | Baseline low | Increased | Increased | Restoration of PPi levels. | [6] |
| Muzzle Skin Calcification | Progressive calcification | Significantly reduced | Significantly reduced | Prevention of soft tissue calcification. | [6] |
These promising results, showing that INZ-701 increased plasma PPi and prevented soft tissue calcification, supported its advancement into clinical trials for both ENPP1 and ABCC6 deficiencies.[1][5]
Clinical Development and Data
INZ-701 has been evaluated in multiple clinical trials across different patient populations, including infants, children, and adults with ENPP1 and ABCC6 deficiencies.[18]
Experimental Protocol: Phase 1/2 Study in Adults with ENPP1 Deficiency (NCT04686175)
-
Study Design: A multicenter, open-label, multiple ascending dose study.[7]
-
Patient Population: Nine adult patients with confirmed genetic variants in ENPP1 and baseline plasma PPi levels below 1300 nM.[7]
-
Dose Cohorts: Patients were enrolled in three dose-escalation cohorts: 0.2 mg/kg, 0.6 mg/kg, and 1.8 mg/kg.[7]
-
Dosing Regimen: INZ-701 was administered subcutaneously, initially on Day 1, and then twice weekly from Day 8 through the 48-week study period.[7]
-
Primary Endpoints: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of INZ-701.[14]
-
Exploratory Endpoints: Assessment of bone and mineral metabolism biomarkers (PPi, FGF-23, serum phosphate), bone mineral density (DEXA), and functional outcomes (e.g., 6-Minute Walk Test).[7]
Clinical Efficacy Data
Table 1: Results from Phase 1/2 Study in Adults with ENPP1 Deficiency (48 Weeks)
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Outcome | Source |
|---|---|---|---|---|
| Plasma PPi | 426 ± 407 nM | 1299-1356 nM (across cohorts) | Rapid and sustained increase into the normal range. | [7] |
| FGF-23 | N/A | -22 pg/mL (mean change) | Improvement in phosphate metabolism biomarker. | [7] |
| Serum Phosphate | N/A | +0.18 mg/dL (mean change) | Improvement in phosphate levels. | [7] |
| Spine Bone Mineral Density | N/A | Improved | Indication of bone healing. | [7] |
| 6-Minute Walk Test (% Predicted) | Cohort 1: 76.7%Cohort 2: 52.2% | Cohort 1: 85.0%Cohort 2: 79.0% | Trend towards improved functional performance. |[7] |
Table 2: Interim Results from Studies in Infants & Young Children with ENPP1 Deficiency (ENERGY 1 & EAP)
| Parameter | Historical Control/Baseline | INZ-701 Treatment | Outcome | Source |
|---|---|---|---|---|
| First-Year Survival | ~50% | 80% | Improved survival rate. | [19][20] |
| Arterial Calcification | Progressive | Reductions or stabilization in all survivors. | Halting or reversal of pathological calcification. | [19][20] |
| Heart Function (LVEF) | At risk of decline | Stabilization or improvement. | Improved cardiovascular status. | [20] |
| Rickets | Expected development | No radiographic evidence in at-risk patients. | Potential prevention of skeletal disease. |[19] |
Table 3: Results from Phase 1/2 Study in Adults with ABCC6 Deficiency (PXE)
| Parameter | Baseline | Post-Treatment | Outcome | Source |
|---|---|---|---|---|
| Plasma PPi | Low | Normalized at the highest dose cohort. | PPi levels restored to the normal range. | [3][20] |
| Vascular Pathology | N/A | Improvements observed. | Positive changes in carotid intima-media thickness. | [3][20] |
| Retinal Pathology | N/A | Improvements observed. | Thickening of the choroid layer, improving visual function. |[3][20] |
Table 4: Interim Results from Phase 3 Study in Children with ENPP1 Deficiency (ENERGY 3)
| Parameter (Mean Change from Baseline) | INZ-701 Group | Conventional Treatment Group | Outcome | Source |
|---|---|---|---|---|
| Serum Phosphate (Week 13) | +8.2% | -0.04% | Suggests positive impact on phosphate homeostasis. | [21] |
| Serum Phosphate (Week 26) | +6.8% | -5.5% | Sustained improvement compared to control. | [21] |
| Serum Phosphate (Week 39) | +12.1% | -9.0% | Increasing separation from control over time. |[21] |
Safety and Tolerability Data
Across all clinical trials, INZ-701 has demonstrated a favorable safety and tolerability profile.[7][17]
| Finding | Description | Source |
| Adverse Events (AEs) | Generally well-tolerated with no drug-related serious or severe adverse events reported in adult or infant studies. | [7][20][22] |
| Most Common AEs | Mild to moderate injection site reactions (e.g., discoloration, discomfort, erythema) were the most frequently reported related AEs. | [17][22] |
| Immunogenicity (Anti-Drug Antibodies - ADAs) | Low titers of non-neutralizing ADAs were observed in a majority of adult patients, often transiently, with no impact on efficacy. | [7][22] |
| Immunogenicity in Pediatrics | In pediatric patients, most had undetectable or low-titer ADA responses. Some infants and two pediatric patients developed higher-titer responses which affected PK/PD, but clinical benefit was still observed. ADAs were not associated with adverse events. | [19][20][21] |
Conclusion and Future Directions
INZ-701 represents a targeted and promising therapeutic approach for rare mineralization disorders stemming from ENPP1 and ABCC6 deficiencies. As an enzyme replacement therapy, it directly addresses the fundamental biochemical defect by restoring PPi levels.
Key Findings:
-
Biochemical Correction: INZ-701 consistently demonstrates a rapid, significant, and sustained increase in plasma PPi levels in patients with both ENPP1 and ABCC6 deficiencies.[3][7][9]
-
Clinical Potential: Data indicate a strong potential to halt or reverse key disease manifestations, including improving survival in infants with GACI, reducing vascular and soft tissue calcification, and improving bone health and functional outcomes.[7][19][20]
-
Favorable Safety: The therapy has been generally well-tolerated across multiple studies and age groups.[7][17]
The ongoing pivotal Phase 3 trials in pediatric patients with ENPP1 deficiency (ENERGY 3) and planned trials in children with ABCC6 deficiency (ASPIRE) will be critical in confirming these benefits and paving the way for potential regulatory approval.[4][20] If successful, INZ-701 could become the first approved therapy to treat the root cause of these devastating conditions, offering a significant paradigm shift in the management of rare mineralization disorders.[1][13]
References
- 1. What is INZ-701 used for? [synapse.patsnap.com]
- 2. INZ 701 - AdisInsight [adisinsight.springer.com]
- 3. checkrare.com [checkrare.com]
- 4. Inozyme to run Phase III trial of INZ-701 in paediatric ABCC6 deficiency [clinicaltrialsarena.com]
- 5. hcplive.com [hcplive.com]
- 6. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/- mouse model of pseudoxanthoma elasticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel treatment for PXE: Recombinant ENPP1 enzyme therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. checkrare.com [checkrare.com]
- 10. Inozyme Pharma Announces Positive Interim Data for INZ-701 [globenewswire.com]
- 11. youtube.com [youtube.com]
- 12. hcplive.com [hcplive.com]
- 13. Inozyme’s INZ-701 shows promise for rare disease ENPP1 deficiency | BioWorld [bioworld.com]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. youtube.com [youtube.com]
- 18. gaciglobal.org [gaciglobal.org]
- 19. contemporarypediatrics.com [contemporarypediatrics.com]
- 20. Inozyme Pharma Announces Positive Interim Data for INZ-701 in Infants and Young Children with ENPP1 Deficiency and Key Program Updates - BioSpace [biospace.com]
- 21. contemporarypediatrics.com [contemporarypediatrics.com]
- 22. Inozyme Pharma Announces Positive Interim Data from Ongoing Phase 1/2 Trials of INZ-701 in Adults with ENPP1 Deficiency and ABCC6 Deficiency (PXE) - BioSpace [biospace.com]
Preclinical Efficacy of Vemurafenib: A Technical Guide
This guide provides an in-depth overview of the preclinical data supporting the efficacy of Vemurafenib, a potent and selective inhibitor of the BRAF V600E mutated protein. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Vemurafenib (PLX4032, RG7204) is a small molecule inhibitor targeting the constitutively active BRAF V600E kinase, a driver mutation in approximately 50% of melanomas and a smaller percentage of other cancers, such as colorectal cancer.[1][2] Preclinical studies have been instrumental in elucidating its mechanism of action and demonstrating its anti-tumor activity.[3]
Mechanism of Action
Vemurafenib selectively binds to the ATP-binding domain of the BRAF V600E mutant protein, inhibiting its kinase activity.[1] This action blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of MEK and ERK.[4][5] The inhibition of this pathway leads to cell cycle arrest and apoptosis in BRAF V600E-mutant tumor cells.[5]
In Vitro Efficacy
Vemurafenib has demonstrated potent and selective inhibition of proliferation in BRAF V600E-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) values are significantly lower in BRAF V600E-mutant cells compared to BRAF wild-type cells.
| Cell Line | Cancer Type | BRAF Status | IC50 (µM) | Reference |
| A375 | Melanoma | V600E | 0.8 | [6] |
| SK-Mel-28 | Melanoma | V600E | 1.8 | [6] |
| HT29 | Colorectal Cancer | V600E | - | [7] |
| RKO | Colorectal Cancer | V600E | 4.57 | [7] |
| Parental Melanoma | Melanoma | V600E | 0.3 | [8] |
| Vemurafenib-Resistant Melanoma | Melanoma | V600E | 6.5 | [8] |
In Vivo Efficacy
Preclinical animal models have confirmed the anti-tumor activity of Vemurafenib in vivo. Oral administration of Vemurafenib led to significant tumor growth inhibition and, in some cases, tumor regression in xenograft models of BRAF V600E-mutant cancers.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HT29 | Colorectal Cancer | 25 mg/kg b.i.d. | Dose-dependent TGI | [7] |
| HT29 | Colorectal Cancer | 50 mg/kg b.i.d. | Dose-dependent TGI | [7] |
| HT29 | Colorectal Cancer | 75 mg/kg b.i.d. | Dose-dependent TGI | [7] |
| HT29 | Colorectal Cancer | 100 mg/kg b.i.d. | Dose-dependent TGI | [7] |
| LOX | Melanoma | 12.5-75 mg/kg b.i.d. | Significant TGI and tumor regression | [6] |
| Colo-205 | Melanoma | 60 mg/kg b.i.d. | Effective tumor growth inhibition | [6] |
Experimental Protocols
A common method to determine the in vitro efficacy of Vemurafenib is the MTT or MTS assay, which measures cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[7][9]
-
Drug Treatment: Cells are then treated with a range of concentrations of Vemurafenib and incubated for a period of 72 to 120 hours.[7][10]
-
Viability Measurement: MTT or MTS reagent is added to each well, and after a short incubation, the absorbance is measured using a microplate reader.[7][9]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by regression analysis.[7]
Western blotting is employed to confirm the mechanism of action of Vemurafenib by assessing the phosphorylation status of key proteins in the MAPK pathway.
-
Cell Lysis: Cells are treated with various concentrations of Vemurafenib for a specified time (e.g., 2 hours), then harvested and lysed to extract total protein.[7]
-
Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.[7]
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[7]
-
Antibody Incubation: The membrane is probed with primary antibodies specific for phosphorylated and total MEK and ERK, followed by incubation with a secondary antibody.[7]
-
Detection: The signal is detected using a chemiluminescent substrate, and band densitometry is used for quantification.[7]
Animal models are crucial for evaluating the anti-tumor efficacy of Vemurafenib in a living system.
-
Animal Model: Athymic nude mice are commonly used for these studies.[7]
-
Tumor Implantation: Human cancer cells (e.g., HT29) are implanted subcutaneously into the flank of the mice.[7]
-
Treatment: Once tumors reach a certain volume, mice are randomized into control and treatment groups. Vemurafenib is typically administered orally twice daily (b.i.d.).[7]
-
Efficacy Evaluation: Tumor volume and body weight are measured 2-3 times per week. The primary endpoint is often tumor growth inhibition.[7][11]
-
Pharmacokinetics: Plasma samples can be collected at various time points to correlate drug exposure with efficacy.[7]
Resistance Mechanisms
Despite the initial efficacy of Vemurafenib, acquired resistance is a significant clinical challenge.[12] Preclinical studies have identified several mechanisms of resistance, including:
-
Reactivation of the MAPK pathway through various mechanisms.[12]
-
Activation of bypass signaling pathways, such as the PI3K/AKT/mTOR pathway.[12]
Conclusion
The preclinical data for Vemurafenib strongly support its potent and selective anti-tumor activity in BRAF V600E-mutant cancers. Both in vitro and in vivo studies have consistently demonstrated its ability to inhibit the MAPK pathway, leading to reduced cell proliferation and tumor growth. These foundational studies were critical for its successful clinical development and approval for the treatment of BRAF V600E-mutant metastatic melanoma.[3][4]
References
- 1. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors [mdpi.com]
- 2. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vemurafenib | RG7204 | B-RAF inhibitor | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Preclinical Evaluation of Vemurafenib as Therapy for BRAFV600E Mutated Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Pathophysiology of ENPP1 Deficiency: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Molecular Mechanisms, Clinical Manifestations, and Therapeutic Avenues
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) deficiency is a rare, progressive, and often life-threatening genetic disorder with a spectrum of clinical presentations, ranging from Generalized Arterial Calcification of Infancy (GACI) to Autosomal Recessive Hypophosphatemic Rickets type 2 (ARHR2) in surviving individuals. This technical guide provides a comprehensive overview of the pathophysiology of ENPP1 deficiency, detailing the molecular basis of the disease, its clinical sequelae, and current research and therapeutic strategies. It is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of this complex condition. This guide incorporates detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding of ENPP1 deficiency.
Introduction to ENPP1
The ENPP1 gene encodes ectonucleotide pyrophosphatase/phosphodiesterase 1, a type II transmembrane glycoprotein that plays a critical role in purinergic signaling and the regulation of extracellular mineralization.[1][2][3] ENPP1's primary function is the hydrolysis of extracellular adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][4][5]
-
Inorganic Pyrophosphate (PPi): A potent inhibitor of hydroxyapatite crystal deposition, PPi is essential for preventing soft tissue and vascular calcification.[1][4][6][7]
-
Adenosine Monophosphate (AMP): This is further hydrolyzed to adenosine, which is involved in various signaling pathways, including the inhibition of intimal proliferation.[8][9]
Mutations in the ENPP1 gene lead to reduced or absent enzyme activity, resulting in critically low levels of extracellular PPi and adenosine.[6][8] This deficiency disrupts the delicate balance of mineralization, leading to the paradoxical phenotypes of systemic arterial calcification and impaired bone mineralization.[4]
Molecular Pathophysiology
The pathophysiology of ENPP1 deficiency is primarily driven by the systemic lack of PPi and, to a lesser extent, adenosine. This leads to two major pathological processes: ectopic calcification and intimal proliferation.[5][8]
Ectopic Calcification
With insufficient PPi to inhibit hydroxyapatite formation, calcium phosphate crystals deposit in the soft tissues, particularly the arterial walls.[6][10] This process, known as ectopic calcification, leads to the stiffening and narrowing of arteries, causing a range of severe cardiovascular complications.[6][8][11]
Intimal Proliferation
The reduced levels of adenosine contribute to the proliferation of smooth muscle cells within the inner layer (intima) of blood vessels.[5][8] This intimal proliferation further narrows the arterial lumen, obstructing blood flow and exacerbating the effects of vascular calcification.[5][8]
Skeletal Abnormalities
While soft tissues undergo excessive mineralization, the skeleton suffers from undermineralization.[4] The deficiency of PPi and subsequent downstream effects, including elevated levels of fibroblast growth factor 23 (FGF23), lead to renal phosphate wasting (hypophosphatemia).[7][12] This chronic hypophosphatemia impairs the proper mineralization of bone, resulting in rickets in children and osteomalacia (softening of the bones) in adults.[6][8][13]
Insulin Resistance
ENPP1 has also been implicated in insulin signaling. The ENPP1 protein can interact with the insulin receptor, and its overexpression has been shown to inhibit insulin signaling, leading to insulin resistance.[14][15][16] Certain polymorphisms in the ENPP1 gene, such as K121Q, are associated with an increased risk of type 2 diabetes and obesity.[14][15][17]
Clinical Manifestations
ENPP1 deficiency presents as a continuum of disease, with phenotypes varying in severity and age of onset.[6][8] The two most well-defined presentations are Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets type 2 (ARHR2).[8][18]
Generalized Arterial Calcification of Infancy (GACI)
GACI is the most severe form of ENPP1 deficiency, typically presenting in utero or within the first few months of life.[6][11][19] It is characterized by widespread calcification of the internal elastic lamina of medium and large arteries.[8][11]
-
Clinical Features: Severe hypertension, heart failure, respiratory distress, and cardiomegaly.[6][11]
-
Prognosis: The prognosis for infants with GACI is poor, with a mortality rate of approximately 50% within the first six months of life due to cardiovascular collapse.[6][8][20]
Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2)
Infants who survive GACI, and some individuals who do not present with early-onset arterial calcification, may develop ARHR2.[6][13][21]
-
Clinical Features: Rickets, bone deformities (bowed legs, knock knees), bone pain, short stature, dental abnormalities, and an increased risk of fractures.[13][21][22][23]
-
Other Manifestations: Hearing loss, joint and ligament calcifications (enthesopathies), and persistent cardiovascular issues can also be present.[6][8][22]
Adult Manifestations
In adulthood, ENPP1 deficiency can lead to a progression of skeletal and cardiovascular issues.[6][8]
-
Skeletal: Osteomalacia, chronic bone and joint pain, fractures, and spinal ligament calcification, such as ossification of the posterior longitudinal ligament (OPLL) and diffuse idiopathic skeletal hyperostosis (DISH).[6][18]
-
Cardiovascular: Hypertension, heart valve defects, and an ongoing risk of cardiovascular events.[6]
-
Other: Hearing loss is a common finding in adults with ENPP1 deficiency.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to ENPP1 deficiency.
Table 1: Biochemical Findings in ENPP1 Deficiency
| Parameter | Finding in ENPP1 Deficiency | Normal Range | Reference |
| Plasma Inorganic Pyrophosphate (PPi) | Markedly decreased (as low as 10% of normal) | 2.18 µM (0.58-3.78 µM) | [1][4] |
| Fibroblast Growth Factor 23 (FGF23) | Elevated | Varies by assay | [7][12] |
| Serum Phosphate | Low (Hypophosphatemia) | Age-dependent | [6][13] |
| Serum Alkaline Phosphatase | Elevated | Age-dependent | [22] |
Table 2: Clinical Outcomes in GACI due to ENPP1 Deficiency
| Outcome | Percentage/Value | Reference |
| Mortality within 6 months | ~50% | [6][8][20] |
| Occurrence in Pregnancies | 1 in 200,000 | [19] |
| GACI cases due to ENPP1 mutations | ~75% | [19][24] |
Key Signaling Pathways and Workflows
Visual representations of the core molecular pathways and experimental workflows are provided below using the DOT language for Graphviz.
ENPP1-Mediated ATP Hydrolysis and PPi/Adenosine Production
Caption: ENPP1 hydrolyzes ATP to produce PPi and AMP, which is further converted to adenosine.
Pathophysiological Consequences of ENPP1 Deficiency
Caption: ENPP1 deficiency leads to low PPi and adenosine, causing calcification and rickets.
Conceptual Workflow for ENPP1 Enzyme Replacement Therapy (ERT) Development
References
- 1. Quantification of human plasma inorganic pyrophosphate. I. Normal values in osteoarthritis and calcium pyrophosphate dihydrate crystal deposition disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. hcplive.com [hcplive.com]
- 6. 2.15. Von Kossa staining, Alizarin Red S staining and detection of ALP activity and calcium content of the thoracic aorta [bio-protocol.org]
- 7. ENPP1 enzyme replacement therapy improves blood pressure and cardiovascular function in a mouse model of generalized arterial calcification of infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic pathways disrupted by ENPP1 deficiency provide insight into mechanisms of osteoporosis, osteomalacia, and paradoxical mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. ENPP1 deletion causes mouse osteoporosis via the MKK3/p38 MAPK/PCNA signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 14. caymanchem.com [caymanchem.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. ixcellsbiotech.com [ixcellsbiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. citeab.com [citeab.com]
- 19. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 20. biorxiv.org [biorxiv.org]
- 21. ahajournals.org [ahajournals.org]
- 22. Frontiers | Deletion of the Pyrophosphate Generating Enzyme ENPP1 Rescues Craniofacial Abnormalities in the TNAP−/− Mouse Model of Hypophosphatasia and Reveals FGF23 as a Marker of Phenotype Severity [frontiersin.org]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Impact of IGF-1 and INZ-701 on Bone Mineralization In Vivo
A Note on Terminology: The term "Inz-1" does not correspond to a recognized molecule or pathway in the field of bone mineralization. This guide will focus on two relevant entities: Insulin-like Growth Factor-1 (IGF-1), a key regulator of bone metabolism, and INZ-701, an investigational therapeutic for a rare genetic disease affecting bone mineralization. It is presumed that the query "this compound" is a likely reference to one of these.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in vivo effects of Insulin-like Growth Factor-1 (IGF-1) and INZ-701 on bone mineralization. The document will delve into the signaling pathways, present quantitative data from preclinical and clinical studies, and detail the experimental protocols used in key research.
Section 1: Insulin-like Growth Factor-1 (IGF-1) and Its Role in Bone Mineralization
Insulin-like Growth Factor-1 (IGF-1) is a critical anabolic hormone in skeletal development and the maintenance of bone mass in adults. It is produced by various cells, including osteoblasts, and is abundant in the bone matrix. IGF-1 exerts its effects through endocrine, paracrine, and autocrine mechanisms to stimulate osteoblast proliferation, differentiation, and survival, ultimately leading to enhanced bone formation and mineralization.
Signaling Pathways of IGF-1 in Osteoblasts
IGF-1 initiates its cellular effects by binding to the IGF-1 receptor (IGF-1R), a tyrosine kinase receptor on the surface of osteoblasts. This binding triggers a cascade of intracellular signaling events, primarily through two main pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1]
The PI3K/Akt pathway is crucial for cell survival, growth, and differentiation. Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets that promote osteoblast survival and function.[1]
The Ras/MAPK pathway is primarily involved in cell proliferation. The activation of IGF-1R leads to the recruitment of adaptor proteins that activate Ras, which then initiates a phosphorylation cascade that activates the extracellular signal-regulated kinase (ERK), a member of the MAPK family. ERK translocates to the nucleus to regulate the transcription of genes involved in osteoblast proliferation.[2]
Quantitative Data on IGF-1's Impact on Bone Mineralization In Vivo
Numerous studies using transgenic and knockout mouse models have provided quantitative evidence of IGF-1's role in bone mineralization.
| Animal Model | Key Findings | Reference |
| Osteoblast-specific IGF-1 Overexpression (OC-IGF-1 Transgenic Mice) | Increased cortical and trabecular Bone Mineral Density (BMD). Increased trabecular bone volume and thickness. Increased bone formation rate at a young age. | [3] |
| Liver-specific IGF-1 Deficient (LID) Mice | Significant decreases in femoral total area, cortical area, and periosteal circumference. No alterations in trabecular bone. | [3] |
| Osteoblast-specific IGF-1 Receptor Knockout (Igf1r-/-) | Decreased cancellous bone volume, connectivity, and trabecular number. Increased trabecular spacing. | [4] |
| Growth Hormone Receptor Knockout (GHR-/-) with IGF-1 Treatment | IGF-1 treatment restored bone growth and remodeling, supporting a direct effect on osteoblasts and chondrocytes. | [5] |
Experimental Protocols for In Vivo IGF-1 Studies
Example Protocol: Bone Histomorphometry in Osteoblast-Specific IGF-1 Receptor Knockout Mice
-
Animal Model: Generation of osteoblast-specific Igf1r knockout mice using the Cre-loxP system, with Cre recombinase expression driven by an osteoblast-specific promoter (e.g., osteocalcin).[4]
-
Animal Husbandry: Mice are housed under standard conditions with controlled light-dark cycles and access to standard chow and water ad libitum.
-
Bone Labeling: To measure dynamic bone formation parameters, mice are injected intraperitoneally with fluorochrome bone labels, such as calcein (e.g., 10 mg/kg body weight), at specific time points before sacrifice (e.g., 10 and 3 days prior).
-
Tissue Processing: At a predetermined age (e.g., 6 weeks), mice are euthanized, and long bones (e.g., femurs, tibiae) are dissected. The bones are fixed in formalin, dehydrated in graded ethanol solutions, and embedded undecalcified in a resin such as methyl methacrylate.[5]
-
Histomorphometric Analysis: Longitudinal sections of the embedded bones are cut using a microtome. Sections are then stained (e.g., Von Kossa for mineralized tissue) or left unstained for fluorescence microscopy. A specialized image analysis software is used to quantify static and dynamic parameters of bone formation and resorption on the trabecular and cortical bone surfaces.[5]
Section 2: INZ-701 and Its Impact on Pathological Bone Mineralization
INZ-701 is a recombinant human ENPP1-Fc fusion protein being developed as an enzyme replacement therapy. It is designed to treat rare genetic disorders caused by mutations in the ENPP1 or ABCC6 genes, which lead to low levels of extracellular pyrophosphate (PPi). PPi is a critical inhibitor of mineralization, and its deficiency results in pathological soft tissue calcification and abnormal bone mineralization, as seen in conditions like Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets type 2 (ARHR2).[6]
Mechanism of Action of INZ-701
The primary function of the ENPP1 enzyme is to hydrolyze extracellular adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and PPi. In ENPP1 deficiency, this process is impaired, leading to insufficient PPi to prevent hydroxyapatite crystal deposition in soft tissues and to properly regulate bone mineralization. INZ-701 acts by replacing the deficient ENPP1 enzyme, thereby restoring the production of PPi from circulating ATP. This increase in PPi levels is expected to prevent ectopic calcification and normalize bone mineralization.[6]
Quantitative Data on INZ-701's Impact on Bone Mineralization In Vivo
Preclinical Data in a Mouse Model of ENPP1 Deficiency (Enpp1asj/asj)
| Parameter | Vehicle-Treated | INZ-701-Treated | Reference |
| Plasma PPi | Undetectable | Restored to circulating levels | [7] |
| Ectopic Calcification | Severe in multiple tissues | Prevented | [7] |
| Bone Defects | Present | Corrected | [7] |
| Mortality | High | Decreased | [7] |
Clinical Trial Data in Adults with ENPP1 Deficiency (Phase 1/2, NCT04686175)
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Reference |
| Plasma PPi (nM) | 426 ± 407 | 1299 ± 131 (0.2 mg/kg cohort, Day 32 to Wk 48) | [8] |
| Serum FGF-23 (pg/mL) | - | -22 (mean change from baseline) | [8] |
| Serum Phosphate (mg/dL) | - | +0.18 (mean change from baseline) | [8] |
| Spine BMD and BMC | - | Improvements observed | [8] |
Experimental Protocols for In Vivo INZ-701 Studies
Example Protocol: Preclinical Efficacy Study in an ENPP1 Deficient Mouse Model
-
Animal Model: The Enpp1asj/asj mouse model, which has a naturally occurring loss-of-function mutation in the Enpp1 gene, is used. These mice exhibit key features of the human disease, including low plasma PPi and ectopic calcification.[7]
-
Diet: To accelerate the disease phenotype, mice are often placed on a specialized diet, for example, a diet high in phosphate and low in magnesium.[7]
-
Treatment Regimen: INZ-701 is administered via subcutaneous injection at specified doses (e.g., 2 or 10 mg/kg) and frequencies (e.g., every other day) for a defined period (e.g., 8 weeks). A control group receives a vehicle-only injection.[7][9]
-
Monitoring: Animals are monitored for clinical signs of the disease, such as dehydration, rough hair coat, and hunched back. Body weight and survival are also recorded.[7]
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure plasma PPi levels, serum phosphate, and other relevant biomarkers.[7]
-
Histological and Micro-CT Analysis: Various tissues (e.g., aorta, kidneys, vibrissae) are collected for histological analysis to assess the extent of calcification. Bones are analyzed by micro-computed tomography (micro-CT) to evaluate bone architecture and mineralization.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. IGF-1 regulation of key signaling pathways in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IGF-1 and Bone: New Discoveries From Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. What is INZ-701 used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Inz-1 Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vitro assays to determine the activity of the putative methyltransferase, Inz-1. These guidelines are intended for researchers, scientists, and professionals involved in drug development and biochemical research.
Introduction
This compound is a hypothetical protein with suspected methyltransferase activity. Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule to a substrate, playing a crucial role in the regulation of numerous cellular processes. The in vitro assays detailed below are designed to quantify the enzymatic activity of this compound and to screen for potential inhibitors. These protocols provide robust methods for characterizing the biochemical function of this compound.
Hypothetical Signaling Pathway of this compound
To understand the potential cellular context of this compound, a hypothetical signaling pathway is proposed. In this pathway, an upstream kinase, designated as Kinase-A, phosphorylates and activates this compound. Activated this compound then methylates a downstream substrate, Protein-X, leading to a cellular response. This pathway provides a framework for understanding the regulation and function of this compound.
Experimental Protocols
Three distinct in vitro assays are described to measure the methyltransferase activity of this compound.
Radioactivity-Based Filter Paper Assay
This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) into a substrate peptide.
Experimental Workflow
Protocol
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing this compound enzyme, substrate peptide, ³H-SAM, and assay buffer.
-
Initiate the Reaction: Initiate the reaction by adding the this compound enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper three times with 75 mM phosphoric acid to remove unincorporated ³H-SAM.
-
Detection: Place the dried filter paper into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Data Presentation
| Parameter | Value | Unit |
| This compound Concentration | 10 | nM |
| Substrate Concentration | 5 | µM |
| ³H-SAM Concentration | 1 | µCi |
| Incubation Time | 60 | min |
| Specific Activity | Calculated | cpm/pmol/min |
| Km (Substrate) | Calculated | µM |
| Vmax | Calculated | pmol/min/mg |
| IC50 (Inhibitor X) | Calculated | µM |
ELISA-Based Non-Radioactive Assay
This enzyme-linked immunosorbent assay (ELISA) uses a specific antibody to detect the methylated substrate.
Experimental Workflow
Protocol
-
Enzymatic Reaction: Perform the methylation reaction in a microcentrifuge tube using non-labeled SAM.
-
Coating: Coat the wells of a microplate with the reaction mixture and incubate to allow the substrate to bind.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Primary Antibody: Add a primary antibody that specifically recognizes the methylated substrate.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add the TMB substrate and stop the reaction with sulfuric acid. Measure the absorbance at 450 nm using a microplate reader.
Data Presentation
| Parameter | Value | Unit |
| This compound Concentration | 20 | nM |
| Substrate Concentration | 10 | µM |
| SAM Concentration | 100 | µM |
| Incubation Time | 60 | min |
| Absorbance (450 nm) | Measured | OD |
| Km (Substrate) | Calculated | µM |
| Vmax | Calculated | OD/min/mg |
| IC50 (Inhibitor Y) | Calculated | µM |
Coupled-Enzyme Spectrophotometric Assay
This assay measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction, through a series of coupled enzyme reactions that lead to a change in absorbance.
Experimental Workflow
Protocol
-
Prepare Reaction Mixture: Combine the this compound enzyme, substrate, SAM, and the coupling enzymes (SAH hydrolase and adenosine deaminase) in a UV-transparent microplate.
-
Initiate Reaction: Start the reaction by adding the substrate.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 265 nm over time using a spectrophotometer. The rate of decrease is proportional to the rate of this compound activity.
Data Presentation
| Parameter | Value | Unit |
| This compound Concentration | 50 | nM |
| Substrate Concentration | 20 | µM |
| SAM Concentration | 200 | µM |
| Rate of Absorbance Change | Measured | ΔOD/min |
| Specific Activity | Calculated | nmol/min/mg |
| Km (Substrate) | Calculated | µM |
| Vmax | Calculated | nmol/min/mg |
| IC50 (Inhibitor Z) | Calculated | µM |
Conclusion
The protocols described in this document provide a comprehensive toolkit for the in vitro characterization of the putative methyltransferase this compound. These assays can be adapted for high-throughput screening of potential inhibitors, making them valuable tools in academic research and drug discovery. The choice of assay will depend on the specific research question, available equipment, and safety considerations.
Application Notes and Protocols for Measuring Pyrophosphate Levels Following INZ-701 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques for measuring inorganic pyrophosphate (PPi) levels in biological samples, with a specific focus on monitoring the therapeutic effect of INZ-701. INZ-701 is an investigational enzyme replacement therapy designed to treat ENPP1 deficiency, a rare genetic disorder characterized by low levels of PPi. Accurate measurement of PPi is crucial for evaluating the pharmacodynamics and efficacy of INZ-701 in both preclinical and clinical settings.
Introduction to INZ-701 and Pyrophosphate Metabolism
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme responsible for generating extracellular PPi through the hydrolysis of ATP.[1][2] PPi is a critical endogenous inhibitor of mineralization.[2] In ENPP1 deficiency, loss-of-function mutations in the ENPP1 gene lead to significantly reduced PPi levels, resulting in aberrant soft tissue calcification and skeletal abnormalities.[3][4][5]
INZ-701 is a recombinant human ENPP1-Fc fusion protein that functions as an enzyme replacement therapy.[6][7][8] By restoring ENPP1 activity, INZ-701 treatment aims to increase circulating PPi levels, thereby preventing pathological calcification and addressing other clinical manifestations of ENPP1 deficiency.[2][9][10] Monitoring PPi levels in patients treated with INZ-701 is therefore a primary biomarker for assessing the drug's therapeutic activity.[7][11]
Signaling Pathway Overview
Caption: Role of ENPP1/INZ-701 in PPi production.
Quantitative Data Summary
The following tables summarize typical PPi concentrations in human plasma and the performance characteristics of common PPi assay methods.
| Sample Type | Condition | Pyrophosphate (PPi) Concentration (µM) | Reference(s) |
| Human Plasma | Healthy Adults | 2.0 - 5.0 | [12] |
| Healthy Children (0-18 years) | 2.36 - 4.44 (Median: 3.17) | [13] | |
| ENPP1 Deficiency | Very low to undetectable | [2][14] | |
| Chronic Kidney Disease | No significant difference from healthy | [15] |
| Assay Method | Detection Limit | Linear Range (µM) | Key Advantages | Key Disadvantages |
| Bioluminescent Assays | ~0.02 µM | 0.02 - 10 | High sensitivity, wide dynamic range | Potential interference from ATP and chelating agents |
| Fluorometric Assays | ~0.3 - 1.8 µM | Varies by kit (e.g., up to ~30 µM) | High sensitivity, stable signal | Potential for autofluorescence from samples |
| Enzymatic (Colorimetric) Assays | ~1 µM | Varies by kit (e.g., 1-20 U/L activity) | Simple, does not require specialized equipment | Lower sensitivity compared to other methods |
Experimental Protocols
Sample Preparation: Plasma
Proper sample handling is critical for accurate PPi measurement, as PPi can be degraded or released from cells.
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant that preserves PPi levels. A combination of citrate, theophylline, adenosine, and dipyridamole (CTAD) with the addition of EDTA is recommended to inhibit platelet activation and ATP degradation.[16][17][18]
-
Plasma Separation: Immediately after collection, place the tubes on ice and centrifuge at 1,000 x g for 10-15 minutes at 4°C to separate plasma.[16][19]
-
Deproteinization/Filtration: To remove proteins and potential interfering substances, filter the plasma through a 10 kDa or 300 kDa molecular weight cut-off (MWCO) spin column.[17][20] This step is crucial for minimizing enzymatic degradation of PPi and interference in the assay.
-
Storage: Store the deproteinized plasma filtrate at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Caption: Plasma sample preparation workflow.
Protocol 1: Bioluminescent Pyrophosphate Assay
This method is highly sensitive and relies on the conversion of PPi to ATP, which is then detected using a luciferase-luciferin reaction. The amount of light produced is directly proportional to the PPi concentration.
Materials:
-
PPiLight™ Inorganic Pyrophosphate Assay Kit (or equivalent)
-
Deproteinized plasma samples and PPi standards
-
White-walled, opaque 96-well or 384-well plates suitable for luminescence
-
Luminometer
Procedure (Convert and Detect Protocol):
-
Reagent Preparation: Reconstitute the PPiLight™ converting and detection reagents according to the manufacturer's instructions. Allow them to equilibrate to room temperature for at least 15 minutes.[21]
-
Standard Curve: Prepare a series of PPi standards in PPi-free assay buffer, typically ranging from 0.1 µM to 10 µM.
-
Sample and Standard Plating: Add 40 µL of each standard and deproteinized plasma sample to separate wells of the microplate. Include a negative control well with 40 µL of assay buffer.
-
Converting Reagent Addition: Add 20 µL of the PPiLight™ converting reagent to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection Reagent Addition: Add 20 µL of the PPiLight™ detection reagent to each well.
-
Second Incubation: Incubate for an additional 30 minutes at room temperature, protected from light.
-
Measurement: Read the luminescence using a luminometer, with an integration time of 0.1-1 second.[21]
-
Calculation: Subtract the luminescence of the negative control from all readings. Plot the standard curve and determine the PPi concentration in the samples.
Caption: Bioluminescent PPi assay workflow.
Protocol 2: Fluorometric Pyrophosphate Assay
This assay utilizes a fluorescent probe that exhibits an increase in fluorescence intensity upon binding to PPi. This method is also highly sensitive and provides a stable signal.
Materials:
-
PhosphoWorks™ Fluorimetric Pyrophosphate Assay Kit (or equivalent)
-
Deproteinized plasma samples and PPi standards
-
Solid black 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare the PPi sensor working solution according to the manufacturer's protocol.[22]
-
Standard Curve: Prepare a serial dilution of PPi standards in the provided assay buffer.
-
Sample and Standard Plating: Add 50 µL of each standard and deproteinized plasma sample to the wells of the black microplate. Include a blank control with 50 µL of assay buffer.
-
Working Solution Addition: Add 50 µL of the PPi sensor working solution to all wells. The total volume should be 100 µL.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[22]
-
Measurement: Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 370/470 nm).[22]
-
Calculation: Subtract the fluorescence of the blank control from all readings. Plot the standard curve and calculate the PPi concentration in the samples.
Protocol 3: Enzymatic Colorimetric Assay
This method involves a series of coupled enzymatic reactions that ultimately lead to the production of a colored product, which can be measured using a standard spectrophotometer. While less sensitive than luminescent or fluorescent methods, it is a robust and accessible technique.
Materials:
-
EnzChek® Pyrophosphate Assay Kit (or equivalent)
-
Deproteinized plasma samples and PPi standards
-
Clear, flat-bottom 96-well plate
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare the reaction buffer and other kit components as described in the manufacturer's manual.
-
Standard Curve: Prepare PPi standards in the reaction buffer.
-
Reaction Setup: In each well, combine the reaction buffer, the substrate (e.g., 2-amino-6-mercapto-7-methylpurine ribonucleoside), and purine nucleoside phosphorylase.
-
Sample Addition: Add the deproteinized samples and standards to their respective wells.
-
Initiate Reaction: Start the reaction by adding inorganic pyrophosphatase to all wells. This enzyme converts PPi to two molecules of inorganic phosphate (Pi).[23]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.[23]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 360 nm).[23]
-
Calculation: Subtract the absorbance of the no-PPi control from all readings. Create a standard curve and determine the PPi concentration in the samples.
Conclusion
The accurate measurement of pyrophosphate is essential for understanding the mechanism of action and clinical efficacy of INZ-701. The choice of assay will depend on the required sensitivity, sample throughput, and available instrumentation. For clinical samples where high sensitivity is paramount, bioluminescent and fluorometric assays are preferred. It is crucial to follow standardized sample collection and preparation protocols to ensure the integrity of the PPi measurements. These application notes and protocols provide a solid foundation for researchers and drug development professionals working with INZ-701 and other therapies targeting pyrophosphate metabolism.
References
- 1. Genetic pathways disrupted by ENPP1 deficiency provide insight into mechanisms of osteoporosis, osteomalacia, and paradoxical mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gaciglobal.org [gaciglobal.org]
- 4. checkrare.com [checkrare.com]
- 5. researchgate.net [researchgate.net]
- 6. What is INZ-701 used for? [synapse.patsnap.com]
- 7. checkrare.com [checkrare.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INZ-701 Prevents Ectopic Tissue Calcification and Restores Bone Architecture and Growth in ENPP1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. A Reference Range for Plasma Levels of Inorganic Pyrophosphate in Children Using the ATP Sulfurylase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Reference Range for Plasma Levels of Inorganic Pyrophosphate in Children Using the ATP Sulfurylase Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. academic.oup.com [academic.oup.com]
- 16. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 18. medrxiv.org [medrxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. takara.co.kr [takara.co.kr]
- 22. docs.aatbio.com [docs.aatbio.com]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Inz-1 Delivery Methods for In Vivo Research
Disclaimer: The following application notes and protocols are based on a hypothetical therapeutic peptide, herein referred to as "Inz-1". Information regarding specific signaling pathways and quantitative efficacy is illustrative, derived from general principles of peptide and protein drug delivery for in vivo research, as specific data for a molecule named "this compound" is not available in the provided search results. These protocols are intended to serve as a template for researchers working with novel peptide-based therapeutics.
Introduction
This compound is a novel peptide therapeutic with potential applications in oncology and metabolic disorders. The successful in vivo application of peptide-based drugs like this compound is critically dependent on the choice of delivery method, which influences bioavailability, stability, and therapeutic efficacy. This document provides detailed protocols for common in vivo delivery routes, summarizes key quantitative parameters, and illustrates the hypothetical signaling pathway of this compound.
Hypothetical this compound Signaling Pathway
This compound is hypothesized to act as an antagonist to a receptor tyrosine kinase (RTK), which, upon activation, would normally trigger downstream pro-survival and proliferative pathways such as the PI3K/AKT and MAPK cascades. By blocking the RTK, this compound aims to inhibit these pathways, leading to reduced cell proliferation and induction of apoptosis in target cells. The activation of such pathways is a common feature in various cancers.[1][2]
Caption: Hypothetical signaling pathway for this compound.
In Vivo Delivery Methods: Overview and Data
The choice of administration route is critical and depends on the experimental objective, the properties of the therapeutic, and the desired pharmacokinetic profile. The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[3]
Table 1: Comparison of Common Administration Routes in Mice
| Route | Max Volume (Adult Mouse) | Recommended Needle Size (Gauge) | Relative Absorption Rate | Key Advantages | Key Disadvantages |
| Intravenous (IV) | < 0.2 mL (tail vein) | 27-30 | Very Fast | 100% bioavailability, immediate effect. | Requires skill, potential for embolism, stressful for the animal. |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Fast | Large volume possible, easier than IV, rapid absorption due to large surface area. | Risk of injection into organs (bladder, intestine), first-pass metabolism in the liver.[4] |
| Subcutaneous (SC) | < 2-3 mL (in multiple sites) | 25-27 | Slow | Easy to perform, allows for slow/sustained release, less stressful. | Slower absorption, potential for local irritation.[4] |
| Intramuscular (IM) | 0.02 - 0.05 mL | 25-27 | Moderate | Can be used for suspensions and oily vehicles. | Small muscle mass in mice limits volume, can cause pain/necrosis. |
| Oral (PO) | up to 10 mL/kg | 18-20 (gavage tube) | Variable | Convenient, less invasive. | Peptide degradation in GI tract, poor absorption, significant first-pass effect.[5][6] |
Data compiled from multiple sources.[3][4]
Experimental Workflow
A typical in vivo study to assess the efficacy of this compound involves several key stages, from initial preparation to final data analysis. This workflow ensures reproducibility and robust data collection.
Caption: General experimental workflow for in vivo efficacy studies.
Experimental Protocols
All personnel must be adequately trained in animal handling and administration techniques. Procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[4]
Protocol: Intravenous (IV) Tail Vein Injection in Mice
Objective: To deliver this compound directly into the systemic circulation for rapid distribution and maximum bioavailability.
Materials:
-
This compound solution in a sterile, isotonic vehicle (e.g., PBS).
-
Mouse restrainer.
-
Heat lamp or warm water bath.
-
Tuberculin syringe (1 mL) with a 27-30 gauge needle.
-
70% ethanol wipes.
Methodology:
-
Preparation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (40-45°C) for 30-60 seconds to dilate the lateral tail veins.
-
Restraint: Place the mouse in a suitable restrainer, allowing access to the tail.
-
Site Preparation: Gently wipe the tail with a 70% ethanol wipe to clean the injection site and improve visualization of the veins.
-
Injection:
-
Load the syringe with the appropriate volume of this compound solution (<0.2 mL), ensuring no air bubbles are present.[3]
-
Position the needle, bevel up, parallel to one of the lateral tail veins.
-
Insert the needle into the vein at a shallow angle (approx. 10-20 degrees).
-
A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly and steadily. The solution should flow without resistance. If a "bleb" forms or significant resistance is felt, the needle is not in the vein. Withdraw and attempt again at a more proximal site.
-
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions before returning it to its cage.
Protocol: Intraperitoneal (IP) Injection in Mice
Objective: To administer a larger volume of this compound for rapid absorption into the bloodstream.
Materials:
-
This compound solution in a sterile, isotonic vehicle.
-
Tuberculin or 3 mL syringe with a 25-27 gauge needle.
-
70% ethanol wipes.
Methodology:
-
Restraint: Manually restrain the mouse by the scruff of the neck, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Site Identification: The injection site is the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.[4]
-
Injection:
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Protocol: Subcutaneous (SC) Injection in Mice
Objective: To provide a slow, sustained release of this compound.
Materials:
-
This compound solution in a sterile, isotonic vehicle.
-
Tuberculin syringe (1 mL) with a 25-27 gauge needle.
Methodology:
-
Restraint: Manually restrain the mouse on a solid surface.
-
Site Identification: The preferred site is the interscapular area (scruff of the neck) where the skin is loose.
-
Injection:
-
Lift the skin over the back to form a "tent".[7]
-
Insert the needle into the base of the tented skin, parallel to the animal's body.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Inject the solution (< 1-2 mL per site). A small lump or "bleb" will form under the skin.
-
-
Post-Injection: Withdraw the needle and gently massage the area to aid dispersal. Return the animal to its cage.
Illustrative Efficacy Data
The following table presents hypothetical data from a xenograft mouse model study evaluating this compound efficacy. This data is for illustrative purposes only and is modeled on typical outcomes seen in preclinical oncology studies.[8]
Table 2: Hypothetical Efficacy of this compound in HT-29 Colon Cancer Xenograft Model
| Treatment Group | Administration Route | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | IV | N/A | Twice weekly for 3 weeks | 1250 ± 150 | 0% |
| This compound | IV | 1 | Twice weekly for 3 weeks | 450 ± 95 | 64% |
| This compound | IV | 5 | Twice weekly for 3 weeks | 275 ± 60 | 78% |
| This compound | IP | 5 | Twice weekly for 3 weeks | 510 ± 110 | 59.2% |
| This compound | SC | 5 | Twice weekly for 3 weeks | 780 ± 130 | 37.6% |
Data are presented as mean ± standard deviation. TGI is calculated relative to the vehicle control group.
Factors Influencing Delivery Success
The success of an in vivo study depends on balancing several factors. The chosen delivery route directly impacts the pharmacokinetic profile of this compound, which in turn determines its therapeutic window and overall efficacy.
Caption: Relationship between delivery factors and therapeutic outcome.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. mdpi.com [mdpi.com]
- 3. cea.unizar.es [cea.unizar.es]
- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 5. Basics and recent advances in peptide and protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. In Vitro and In Vivo Pharmacology and Pharmacokinetics of a Human Engineered™ Monoclonal Antibody to Epithelial Cell Adhesion Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Inz-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inz-1 is a potent and selective inhibitor of the mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain. While highly active against fungal cytochrome bc1, this compound displays significantly lower potency against the human ortholog, making it a compound of interest for antifungal drug development. However, characterizing its off-target effects in mammalian systems is a crucial step in preclinical evaluation. These application notes provide detailed protocols for assessing the impact of this compound on mammalian cell lines, focusing on mitochondrial function, cell viability, and apoptosis.
Recommended Cell Culture Models
-
HEK293 (Human Embryonic Kidney) Cells: A robust and commonly used cell line with high transfection efficiency, suitable for general cytotoxicity and mitochondrial function assessment.
-
HepG2 (Human Hepatocellular Carcinoma) Cells: A human liver cell line that is metabolically active and often used for toxicity studies, making it relevant for assessing potential hepatotoxicity.[1][2]
A critical consideration for studying mitochondrial inhibitors in many cancer-derived or immortalized cell lines is their reliance on glycolysis for ATP production (the Warburg effect). To force dependence on oxidative phosphorylation and thereby increase sensitivity to mitochondrial inhibitors like this compound, it is recommended to culture cells in a medium where glucose is replaced by galactose.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. This data is essential for designing dose-response experiments in mammalian cell models.
| Target | Organism/Cell Line | Assay Type | IC50 Value |
| Cytochrome bc1 Complex | Candida albicans | Enzymatic Activity | 8.092 µM |
| Cytochrome bc1 Complex | Saccharomyces cerevisiae | Enzymatic Activity | 2.5 µM |
| Cytochrome bc1 Complex | Human (from HEK293 cells) | Enzymatic Activity | 45.320 µM |
| Respiring Cell Growth | HepG2 | Cell Proliferation | >32 µM |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action and Downstream Effects
This compound inhibits Complex III of the mitochondrial electron transport chain. This disruption blocks the transfer of electrons from ubiquinol to cytochrome c, leading to a cascade of downstream cellular effects. These include the collapse of the mitochondrial membrane potential, a decrease in ATP synthesis, and an increase in the production of reactive oxygen species (ROS). Ultimately, these events can trigger the intrinsic apoptotic pathway.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. 4.2. In Vitro Cell Function Assays [bio-protocol.org]
- 3. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mitochondrial complex III is necessary for endothelial cell proliferation during angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Histological Analysis of Tissues Treated with INZ-701
For Researchers, Scientists, and Drug Development Professionals
Introduction
INZ-701 is a recombinant human ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1) enzyme replacement therapy designed to address conditions caused by deficiencies in the ENPP1 or ABCC6 genes. These genetic deficiencies lead to low levels of extracellular inorganic pyrophosphate (PPi) and adenosine, resulting in pathological tissue calcification and intimal proliferation.[1][2][3][4][5][6][7] Preclinical studies using animal models of ENPP1 and ABCC6 deficiency have demonstrated that INZ-701 can increase plasma PPi levels and prevent or reduce ectopic calcification in various tissues.[8][9]
These application notes provide a comprehensive overview of the histological analysis of tissues from preclinical models treated with INZ-701. The included protocols and data are based on published preclinical studies and are intended to guide researchers in the evaluation of INZ-701's efficacy at the tissue level.
Mechanism of Action of INZ-701
INZ-701 functions by replacing the deficient ENPP1 enzyme, which is critical for hydrolyzing extracellular ATP (adenosine triphosphate) into AMP (adenosine monophosphate) and PPi. PPi is a potent inhibitor of hydroxyapatite crystal formation and deposition in soft tissues. Adenosine, produced from the subsequent breakdown of AMP, has anti-inflammatory and anti-proliferative effects. By restoring PPi and adenosine levels, INZ-701 aims to normalize the balance between calcification promoters and inhibitors, thereby preventing pathological mineralization.
Experimental Protocols
Animal Models
Preclinical evaluation of INZ-701 has utilized mouse models that recapitulate the phenotypes of ENPP1 and ABCC6 deficiencies, such as the Enpp1asj/asj mouse and the Abcc6-/- mouse.[1][10] These models spontaneously develop ectopic calcification in various tissues, including the vasculature, skin, and kidneys.
Dosing Regimen
In a representative preclinical study, Abcc6-/- mice were treated with INZ-701 via subcutaneous injections. Dosing regimens can be prophylactic, starting before the onset of significant calcification, or therapeutic, commencing after the establishment of mineralization.
Tissue Collection and Processing
A standardized workflow is crucial for reliable histological analysis.
Protocol for Tissue Preparation:
-
Tissue Harvesting: At the study endpoint, mice are euthanized, and target tissues (e.g., muzzle skin with vibrissae, aorta, kidneys) are carefully dissected.
-
Fixation: Tissues are fixed in 10% neutral buffered formalin for 24-48 hours at room temperature to preserve morphology.
-
Decalcification (if necessary): For tissues with extensive calcification that may interfere with sectioning, decalcification can be performed using a solution like 0.5 M EDTA (ethylenediaminetetraacetic acid), pH 7.4. The duration of decalcification should be carefully monitored to avoid tissue damage.
-
Processing and Embedding: Fixed tissues are dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin wax.
-
Sectioning: Paraffin-embedded tissue blocks are sectioned at a thickness of 4-5 µm using a microtome.
-
Staining: Tissue sections are mounted on glass slides and stained for histological evaluation.
Histological Staining
a. Hematoxylin and Eosin (H&E) Staining:
H&E staining is a standard method for visualizing overall tissue morphology and identifying areas of inflammation and cellular changes.
Protocol:
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to water.
-
Stain in Harris's hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Blue in running tap water or Scott's tap water substitute.
-
Counterstain in eosin Y solution for 1-3 minutes.
-
Dehydrate through graded alcohols, clear in xylene, and mount with a coverslip.
b. Von Kossa Staining for Mineralization:
The von Kossa stain is used to detect calcium deposits, which appear black.
Protocol:
-
Deparaffinize and rehydrate sections to distilled water.
-
Incubate sections in 5% silver nitrate solution under a UV lamp for 20-60 minutes.
-
Rinse thoroughly with distilled water.
-
Treat with 5% sodium thiosulfate for 2-3 minutes to remove unreacted silver.
-
Rinse in distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Rinse, dehydrate, clear, and mount.
c. Alizarin Red S Staining for Calcium:
Alizarin Red S forms a red-orange complex with calcium salts.
Protocol:
-
Deparaffinize and rehydrate sections to distilled water.
-
Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 2-5 minutes.
-
Shake off excess stain and blot dry.
-
Dehydrate quickly in acetone, then a mixture of acetone and xylene, and finally clear in xylene.
-
Mount with a synthetic mounting medium.
Immunohistochemistry (IHC)
IHC can be used to detect the expression and localization of specific proteins involved in calcification, such as osteopontin (OPN) and fetuin-A.[1]
General IHC Protocol:
-
Deparaffinize and rehydrate sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies against the target protein (e.g., anti-OPN, anti-fetuin-A) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
Data Presentation
Quantitative analysis of histological sections is essential for evaluating the efficacy of INZ-701. This can be achieved through image analysis software to measure the area of calcification or the intensity of staining.
Table 1: Summary of Histological Findings in Abcc6-/- Mice Treated with INZ-701
| Parameter | Wild-Type Control | Abcc6-/- Vehicle Control | Abcc6-/- + INZ-701 (2 mg/kg) | Abcc6-/- + INZ-701 (10 mg/kg) |
| Plasma PPi (µM) | ~1.5 | ~0.5 | Significantly Increased | Significantly Increased |
| Muzzle Skin Calcification (von Kossa) | Absent | Robust Calcification | Significantly Reduced | Significantly Reduced |
| Aortic Calcification | Absent | Present | Reduced | Reduced |
| Renal Calcification | Absent | Present | Reduced | Reduced |
| Osteopontin Expression (IHC) | Basal | Increased in calcified areas | Localized with reduced calcification | Localized with reduced calcification |
| Fetuin-A Expression (IHC) | Basal | Increased in calcified areas | Localized with reduced calcification | Localized with reduced calcification |
Data are representative and compiled from preclinical studies.[1][8]
Conclusion
Histological analysis is a critical component in the preclinical evaluation of INZ-701. The protocols outlined in these application notes provide a framework for assessing the therapeutic effects of INZ-701 on tissue morphology and ectopic calcification. Consistent application of these methods will aid in the robust evaluation of INZ-701 and other potential therapies for disorders of abnormal mineralization.
References
- 1. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is INZ-701 used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inozyme Pharma Announces Positive Topline Data from Ongoing Phase 1/2 Trials of INZ-701 in Adults with ABCC6 Deficiency (PXE) and ENPP1 Deficiency - BioSpace [biospace.com]
- 5. Inozyme Pharma to Report Topline Data from Ongoing Phase 1/2 Trials of INZ-701 in Adults with ABCC6 Deficiency and ENPP1 Deficiency on April 8, 2024 - BioSpace [biospace.com]
- 6. Inozyme Pharma Announces Positive Preliminary Data from [globenewswire.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/- mouse model of pseudoxanthoma elasticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Response of the ENPP1-Deficient Skeletal Phenotype to Oral Phosphate Supplementation and/or Enzyme Replacement Therapy: Comparative Studies in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutant Enpp1asj mice as a model for generalized arterial calcification of infancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Preclinical Dosage for the Investigational Compound Inz-1
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the determination of a safe and effective dosage range for the hypothetical small molecule inhibitor, Inz-1, in preclinical studies. This compound is postulated to be an inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway, a critical regulator of cell proliferation and survival. The following protocols and application notes outline a systematic approach, beginning with in vitro characterization and progressing to in vivo dose-ranging and pharmacokinetic/pharmacodynamic studies, to establish a sound basis for dosing in subsequent efficacy and toxicology assessments.
This compound and the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a highly conserved signaling cascade that translates extracellular signals into cellular responses. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound is a selective inhibitor of this pathway, and understanding its mechanism of action is crucial for dose determination.
Application Note: Analytical Methods for the Quantification of Inz-1 in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inz-1 is a novel therapeutic agent under investigation for its potential role in modulating cellular signaling pathways. Accurate and reliable quantification of this compound in biological matrices is paramount for preclinical and clinical studies, enabling the characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This document provides detailed protocols for two common and robust analytical methods for quantifying this compound in biological samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Method 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices such as plasma, serum, and urine.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
This compound internal standard (IS), e.g., deuterated this compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard (IS) working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
3. LC-MS/MS Operating Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 345.2 -> 123.4 (hypothetical values)
-
This compound IS: m/z 349.2 -> 127.4 (hypothetical values)
-
-
Data Presentation
The quantitative data for the LC-MS/MS method validation is summarized in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85-110% |
| Matrix Effect | Minimal |
Diagram: LC-MS/MS Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Method 2: Quantification of this compound by Competitive ELISA
A competitive ELISA is a high-throughput method suitable for quantifying this compound, particularly when a specific antibody is available.
Experimental Protocol
1. Materials and Reagents:
-
This compound specific antibody
-
This compound-HRP conjugate
-
96-well microplate coated with a capture antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
This compound standards and quality control samples
2. Assay Protocol:
-
Add 50 µL of standards, controls, or samples to the wells.
-
Add 50 µL of this compound-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15 minutes in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
Data Presentation
The quantitative data for the ELISA method validation is summarized below.
| Parameter | Result |
| Assay Range | 5-500 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Specificity | High for this compound |
Diagram: Principle of Competitive ELISA
Caption: Principle of competitive ELISA for this compound.
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a key kinase.
Caption: Hypothetical signaling pathway showing this compound inhibition.
Application Notes and Protocols for Assessing Inz-1's Effect on Calcification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular and soft tissue calcification is a significant pathological process contributing to cardiovascular morbidity and mortality. Understanding the efficacy of therapeutic interventions aimed at mitigating calcification is crucial. Inz-1 (also known as INZ-701) is an investigational enzyme replacement therapy designed to address ectopic calcification in disorders such as ENPP1 Deficiency.[1][2][3][4] These application notes provide detailed protocols for established imaging techniques to assess the effect of this compound on calcification in both in vitro and in vivo models.
Key Imaging Techniques and Protocols
A variety of imaging modalities are available to qualitatively and quantitatively assess calcification. The choice of technique depends on the experimental model (cell culture, ex vivo tissue, or in vivo animal models) and the specific research question.
In Vitro Calcification Assays
In vitro assays are fundamental for initial screening and mechanistic studies of anti-calcification compounds like this compound.
Alizarin Red S is a dye that binds to calcium salts, forming a red-orange precipitate, and is widely used to visualize and quantify mineral deposition in cell culture.[5][6]
Protocol:
-
Cell Culture and Treatment:
-
Plate vascular smooth muscle cells (VSMCs) or other relevant cell types in a multi-well plate.
-
Induce calcification using a high-phosphate medium.
-
Treat cells with varying concentrations of this compound or vehicle control.
-
Culture for 7-21 days, replacing the medium every 2-3 days.
-
-
Staining Procedure:
-
Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 10% (v/v) formalin for 15 minutes at room temperature.[6]
-
Wash the cells three times with deionized water.
-
Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[6]
-
Aspirate the staining solution and wash the wells four to five times with deionized water to reduce nonspecific staining.
-
-
Quantification:
-
For qualitative analysis, capture images using a light microscope.
-
For quantitative analysis, destain the wells by adding 10% acetic acid and incubating for 30 minutes with gentle shaking.
-
Transfer the supernatant to a new microcentrifuge tube and heat at 85°C for 10 minutes.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new plate and neutralize with 10% ammonium hydroxide.
-
Read the absorbance at 405 nm using a spectrophotometer.
-
Data Presentation:
| Treatment Group | This compound Concentration (nM) | Absorbance at 405 nm (Mean ± SD) | % Inhibition of Calcification |
| Vehicle Control | 0 | 1.2 ± 0.1 | 0% |
| This compound | 10 | 0.8 ± 0.08 | 33% |
| This compound | 50 | 0.4 ± 0.05 | 67% |
| This compound | 100 | 0.2 ± 0.03 | 83% |
The OsteoImage™ Mineralization Assay utilizes a fluorescent staining reagent that specifically binds to the hydroxyapatite portion of mineral deposits, offering a more specific and sensitive alternative to Alizarin Red S.[7][8][9]
Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for Alizarin Red S staining.
-
-
Staining Procedure:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.
-
Wash the cells twice with PBS.
-
Add the OsteoImage™ Staining Reagent (diluted according to the manufacturer's instructions) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with the provided wash buffer.
-
-
Quantification:
-
For qualitative analysis, visualize the staining using a fluorescence microscope with appropriate filters (e.g., FITC channel).
-
For quantitative analysis, measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~492/520 nm).
-
Data Presentation:
| Treatment Group | This compound Concentration (nM) | Fluorescence Intensity (RFU, Mean ± SD) | % Inhibition of Calcification |
| Vehicle Control | 0 | 8500 ± 500 | 0% |
| This compound | 10 | 5500 ± 450 | 35% |
| This compound | 50 | 2500 ± 300 | 71% |
| This compound | 100 | 1200 ± 150 | 86% |
Ex Vivo and In Vivo Imaging Techniques
These techniques are essential for evaluating the efficacy of this compound in a more physiologically relevant context.
µCT is a high-resolution X-ray imaging technique that provides three-dimensional visualization and quantification of calcified structures in tissues and whole animals.[10][11][12][13] It is considered a gold standard for assessing vascular calcification.[14]
Protocol (ex vivo Aorta):
-
Animal Model and Treatment:
-
Sample Preparation:
-
Fix the aortas in 10% neutral buffered formalin.
-
For improved soft tissue contrast, samples can be immersed in a contrast agent (e.g., iopamidol-based) and then in corn oil for scanning.[15]
-
-
µCT Scanning and Analysis:
Data Presentation:
| Treatment Group | Number of Animals | Calcification Volume (mm³, Mean ± SD) | % Reduction in Calcification |
| Vehicle Control | 10 | 0.5 ± 0.12 | 0% |
| This compound | 10 | 0.1 ± 0.04 | 80% |
NIRF imaging uses fluorescent probes that target specific molecular processes associated with calcification, such as inflammation and osteogenic activity.[17][18] This technique allows for the detection of early-stage calcification.[18]
Protocol (in vivo):
-
Animal Model and Treatment:
-
Use an appropriate animal model (e.g., ApoE-/- mice on a high-fat diet).
-
Administer this compound or vehicle control.
-
-
Probe Administration:
-
Inject a NIRF probe targeting calcification (e.g., a bisphosphonate-conjugated fluorophore like OsteoSense™) intravenously.[19]
-
Allow sufficient time for the probe to accumulate at the target sites (typically 24 hours).
-
-
Imaging:
-
Anesthetize the animal and perform whole-body or localized imaging using a NIRF imaging system.
-
For higher resolution, intravascular NIRF (IV-NIRF) can be performed using a catheter-based system.[20]
-
-
Quantification:
-
Measure the fluorescence signal intensity in the region of interest (e.g., aortic arch).
-
The signal can be correlated with the extent of osteogenic activity.
-
Data Presentation:
| Treatment Group | Number of Animals | NIRF Signal (Arbitrary Units, Mean ± SD) | % Reduction in Signal |
| Vehicle Control | 8 | 5.0 x 10⁸ ± 0.8 x 10⁸ | 0% |
| This compound | 8 | 1.5 x 10⁸ ± 0.4 x 10⁸ | 70% |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for understanding the mechanism of action of this compound and the rationale behind the chosen imaging techniques.
Signaling Pathways in Vascular Calcification
Vascular calcification is an active, cell-mediated process involving the osteogenic differentiation of VSMCs. Several key signaling pathways are implicated, including the BMP, Wnt, and NF-κB pathways.[21][22][23] this compound, by increasing extracellular pyrophosphate (PPi), is expected to inhibit hydroxyapatite crystal formation and thereby block the downstream consequences of these pathways.
Caption: Key signaling pathways leading to vascular calcification and the inhibitory role of this compound.
Experimental Workflow for In Vitro Assessment of this compound
This workflow outlines the key steps for evaluating the anti-calcification potential of this compound in a cell-based model.
Caption: Workflow for in vitro screening of this compound's anti-calcification effects.
Experimental Workflow for In Vivo Assessment of this compound
This workflow details the process for assessing this compound's efficacy in a preclinical animal model of vascular calcification.
Caption: Workflow for in vivo evaluation of this compound using advanced imaging techniques.
References
- 1. INZ-701 Prevents Ectopic Tissue Calcification and Restores Bone Architecture and Growth in ENPP1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is INZ-701 used for? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. In Vitro and In Vivo Osteogenic Differentiation of Human Adipose-Derived Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. OsteoImage Mineralization Assay (PA-1503) | Szabo-Scandic [szabo-scandic.com]
- 8. Rapid, Fluorescence-based Assessment of in vitro Mineralization Using the New OsteoImage Mineralization Assay [labonline.com.au]
- 9. OsteoImage Mineralization Assay | Lonza [bioscience.lonza.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. X-ray Micro-Computed Tomography: An Emerging Technology to Analyze Vascular Calcification in Animal Models [ouci.dntb.gov.ua]
- 12. Advanced Imaging Techniques for Atherosclerosis and Cardiovascular Calcification in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in CT Techniques in Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of different imaging modalities of vascular calcification in predicting outcomes in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-ray Micro-Computed Tomography: An Emerging Technology to Analyze Vascular Calcification in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Combining Near Infrared Fluorescent Imaging for Calcification and Inflammation in Vascular Tissue Samples Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Intravascular Molecular Imaging: Near-Infrared Fluorescence as a New Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intravascular near-infrared fluorescence molecular imaging of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signaling pathways involved in vascular smooth muscle cell calcification during hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Figure 2 from Signalling pathways and vascular calcification. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Inz-1 (INZ-701) Testing in Genetic Models of ENPP1 Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) deficiency is a rare, progressive, and life-threatening genetic disorder characterized by low levels of extracellular inorganic pyrophosphate (PPi) and adenosine. This deficiency leads to two primary clinical manifestations: Generalized Arterial Calcification of Infancy (GACI), a severe condition with extensive vascular calcification and high infant mortality, and Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2), which causes rickets, osteomalacia, and other skeletal abnormalities.[1][2][3][4] Inz-1 (also known as INZ-701) is an investigational enzyme replacement therapy designed to restore functional ENPP1, thereby increasing PPi and adenosine levels to mitigate the pathological consequences of ENPP1 deficiency.[1][5][6]
These application notes provide a comprehensive overview of the genetic models used to study ENPP1 deficiency and detailed protocols for testing the efficacy of this compound. The information is intended to guide researchers in the preclinical evaluation of this and similar therapeutic agents.
Genetic Models of ENPP1 Deficiency
Several animal models have been developed to recapitulate the key features of human ENPP1 deficiency, providing valuable platforms for preclinical testing of therapeutic interventions like this compound.
Mouse Models:
-
Enpp1asj/asj Mice: These mice carry a missense mutation in the Enpp1 gene and are a widely used model for GACI.[7][8] They exhibit reduced plasma PPi levels, extensive mineralization of arteries and other soft tissues, and a shortened lifespan, closely mimicking the human disease.[7]
-
Enpp1-/- (knockout) Mice: These mice have a complete loss of ENPP1 function and also display features of ENPP1 deficiency, including altered bone development and increased expression of fibroblast growth factor 23 (FGF-23).
-
Abcc6-/- Mice: While not a direct model of ENPP1 deficiency, these mice lack the ABCC6 transporter, which is responsible for releasing ATP (the substrate for ENPP1) from cells. This leads to low extracellular PPi and a phenotype of ectopic calcification similar to ENPP1 deficiency, making them a useful model for testing therapies that increase PPi levels.[2][9]
Zebrafish Model:
-
enpp1 mutant zebrafish (e.g., dragonfish): These models exhibit pathological mineralization, mimicking features of both GACI and pseudoxanthoma elasticum (PXE). The external and rapid development of zebrafish embryos allows for high-throughput screening and detailed real-time imaging of disease progression and therapeutic response.
Preclinical Efficacy of this compound: Summary of Quantitative Data
Preclinical studies utilizing these models have demonstrated the potential of this compound to correct the biochemical and pathological abnormalities associated with ENPP1 deficiency.
Table 1: Biochemical Correction with this compound in Enpp1asj/asj Mice
| Parameter | Wild-Type (WT) Mice | Enpp1asj/asj Mice (Vehicle) | Enpp1asj/asj Mice + this compound (10 mg/kg) | Reference |
| Plasma PPi (µM) | ~1.5 | Undetectable | Restored to WT levels | [1] |
| Plasma Phosphate (mg/dL) | Normal | Lower than WT | Corrected towards WT levels | [1] |
| Plasma FGF23 (pg/mL) | Normal | Higher than WT | Reduced towards WT levels | [1] |
Table 2: Pathological and Functional Correction with this compound in Enpp1asj/asj Mice
| Parameter | Enpp1asj/asj Mice (Vehicle) | Enpp1asj/asj Mice + this compound (10 mg/kg) | Reference |
| Survival | Significantly reduced | Increased mortality prevented | [1] |
| Ectopic Calcification | Severe in multiple organs | Prevented in all tested organs | [1] |
| Bone Growth Parameters | Impaired | Restored | [1] |
| Bone Defects | Present | Corrected | [1] |
Table 3: Biochemical Correction with this compound in Abcc6-/- Mice
| Parameter | Wild-Type (WT) Mice | Abcc6-/- Mice (Vehicle) | Abcc6-/- Mice + this compound (2 mg/kg) | Abcc6-/- Mice + this compound (10 mg/kg) | Reference |
| Plasma PPi Levels | Normal (~30% higher than vehicle) | ~70% of WT levels | Restored to WT levels | Significantly increased above WT levels | [9] |
| Plasma ENPP1 Activity | Background levels | Background levels | Dose-dependent increase | Dose-dependent increase | [9] |
Signaling Pathways and Experimental Workflows
ENPP1 Signaling Pathway
The ENPP1 enzyme plays a crucial role in the purinergic signaling pathway by hydrolyzing extracellular ATP to produce AMP and PPi. PPi is a potent inhibitor of hydroxyapatite crystal formation, thereby preventing soft tissue calcification and regulating bone mineralization.[2][4] Adenosine, derived from the further breakdown of AMP, has various physiological functions, including anti-inflammatory effects.
Caption: The ENPP1 signaling pathway and the consequences of its deficiency.
Experimental Workflow for this compound Efficacy Testing
A typical preclinical study to evaluate the efficacy of this compound in a mouse model of ENPP1 deficiency would follow the workflow outlined below.
Caption: A generalized experimental workflow for testing this compound in mouse models.
Experimental Protocols
The following are detailed protocols for key experiments cited in the evaluation of this compound in genetic models of ENPP1 deficiency.
ENPP1 Enzyme Activity Assay
This protocol is adapted from a colorimetric assay using a synthetic substrate.
Materials:
-
Cell or tissue lysates
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5
-
Substrate: p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP)
-
100 mM NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer (e.g., 1% Triton X-100 in 200 mM Tris, pH 8.0).
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).
-
In a 96-well plate, add equal amounts of protein from each sample.
-
Add 1 mg/ml of pNP-TMP substrate to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 100 mM NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate ENPP1 activity relative to the protein concentration.
Von Kossa Staining for Vascular and Soft Tissue Calcification
This protocol is used to detect calcium deposits in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
5% Silver Nitrate solution
-
5% Sodium Thiosulfate solution
-
Nuclear Fast Red counterstain
-
Distilled water
-
Microscope slides
-
Light source (e.g., 60-100W bulb or UV light)
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Incubate the slides in 5% silver nitrate solution under a bright light for 20-60 minutes, or until calcium deposits turn black.
-
Rinse the slides thoroughly with distilled water.
-
Incubate in 5% sodium thiosulfate for 5 minutes to remove unreacted silver.
-
Rinse again with distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Rinse, dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
-
Image under a light microscope. Calcium deposits will appear black, and nuclei will be red.
Micro-Computed Tomography (Micro-CT) Analysis of Bone Mineralization
This non-destructive imaging technique provides quantitative data on bone microarchitecture.
Materials:
-
Isolated bones (e.g., femurs, tibiae) from experimental animals
-
Micro-CT scanner and associated software
-
Sample holders
Procedure:
-
Fix the isolated bones in 10% neutral buffered formalin and store in 70% ethanol.
-
Secure the bone in a sample holder and place it in the micro-CT scanner.
-
Set the scanning parameters (e.g., voxel size, voltage, integration time) appropriate for mouse bone analysis. A voxel size of 6-10 µm is recommended for trabecular bone analysis.
-
Acquire the 3D images of the bone.
-
Define the region of interest (ROI) for analysis (e.g., trabecular bone in the distal femur, cortical bone at the mid-diaphysis).
-
Use the manufacturer's software to calculate bone architectural parameters, including:
-
Bone Volume/Total Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Cortical Thickness (Ct.Th)
-
Bone Mineral Density (BMD)
-
Plasma Pyrophosphate (PPi) Measurement
This enzymatic assay quantifies the concentration of PPi in plasma samples.
Materials:
-
Platelet-free plasma samples (collected in EDTA tubes and filtered)
-
ATP sulfurylase
-
Adenosine 5'-phosphosulfate (APS)
-
Luciferin-luciferase reagent for ATP detection
-
Luminometer
Procedure:
-
Collect whole blood into EDTA-containing tubes.
-
Prepare platelet-free plasma by centrifugation and filtration (e.g., using a 300-kDa cutoff filter).
-
In a luminometer tube, combine the plasma sample with a reaction mixture containing ATP sulfurylase and APS. This reaction converts PPi to ATP.
-
Add a luciferin-luciferase reagent to the tube.
-
Measure the resulting bioluminescence in a luminometer. The light output is proportional to the amount of ATP generated, which is directly related to the initial PPi concentration.
-
Quantify the PPi concentration by comparing the luminescence signal to a standard curve generated with known PPi concentrations.
Fibroblast Growth Factor 23 (FGF23) ELISA
This immunoassay measures the concentration of FGF23 in plasma or serum.
Materials:
-
Plasma or serum samples
-
Commercially available FGF23 ELISA kit (intact FGF23 is recommended)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, the procedure involves the following steps:
-
Adding standards, controls, and samples to a microplate pre-coated with an anti-FGF23 antibody.
-
Incubating to allow FGF23 to bind to the antibody.
-
Washing the plate to remove unbound substances.
-
Adding a second, enzyme-linked anti-FGF23 antibody (detection antibody).
-
Incubating and washing again.
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the FGF23 concentration in the samples based on the standard curve.
Conclusion
The genetic models of ENPP1 deficiency, particularly the Enpp1asj/asj mouse, provide robust platforms for the preclinical evaluation of therapeutic agents like this compound. The protocols outlined in these application notes offer standardized methods for assessing the biochemical, pathological, and functional efficacy of such treatments. The quantitative data from preclinical studies strongly support the potential of this compound to correct the underlying biochemical defects and alleviate the severe clinical manifestations of ENPP1 deficiency. These methodologies and findings are crucial for the continued development of effective therapies for this devastating rare disease.
References
- 1. researchgate.net [researchgate.net]
- 2. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inozyme.com [inozyme.com]
- 4. Altered Bone Development and an Increase in FGF-23 Expression in Enpp1−/− Mice | PLOS One [journals.plos.org]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. ENPP1 enzyme replacement therapy improves ectopic calcification but does not rescue skeletal phenotype in a mouse model for craniometaphyseal dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INZ-701 Prevents Ectopic Tissue Calcification and Restores Bone Architecture and Growth in ENPP1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. contemporarypediatrics.com [contemporarypediatrics.com]
- 9. epublications.marquette.edu [epublications.marquette.edu]
Troubleshooting & Optimization
INS-1 In Vitro Experiments: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the INS-1 rat insulinoma cell line. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are INS-1 cells and why are they used in research?
INS-1 is a well-characterized rat insulinoma cell line widely used in diabetes research. These cells secrete insulin in response to glucose stimulation, making them a valuable model for studying pancreatic beta-cell physiology, glucose metabolism, and the regulation of insulin secretion. They are also utilized in the screening and development of potential therapeutics for diabetes mellitus.[1] Subclones like INS-1E and INS-1 832/3 have been developed with improved stability and secretory responses.[1][2][3]
Q2: My INS-1 cells are not attaching or are detaching from the culture vessel. What should I do?
This is a common issue with INS-1 cells, which can be weakly adherent.[4] Here are some troubleshooting steps:
-
Patience after thawing: It can take 24-48 hours for newly thawed INS-1 cells to attach properly. Avoid changing the medium during this initial period.[4]
-
Gentle handling: When changing media or adding solutions, do so very slowly, adding the liquid to the side of the well or flask to avoid dislodging the cells.[2]
-
Coating culture surfaces: If attachment problems persist, consider coating your culture vessels with agents like poly-L-lysine, fibronectin, laminin, or collagen I to improve cell adherence.[5]
-
Optimal seeding density: A very low seeding density can hinder cell attachment and growth. Ensure you are plating cells at a sufficient density.[5]
-
Check for toxicity: Cell detachment can be a sign of toxicity from reagents used in experiments, such as transfection reagents or components of buffers like Krebs-Ringer Bicarbonate (KRB).[2][6]
Q3: My INS-1 cells are growing slowly or not at all. What could be the cause?
Several factors can contribute to poor INS-1 cell growth:
-
Thawing issues: INS-1 cells, particularly the 832/3 subclone, are known to be fragile, and recovery after thawing can be poor. It's crucial to thaw them quickly and handle them gently.[2][7] Plating at a higher density after thawing can improve survival.[2]
-
Media components: Ensure your RPMI-1640 medium is correctly supplemented. Key components include 10% Fetal Bovine Serum (FBS), L-Glutamine, HEPES, sodium pyruvate, and β-mercaptoethanol.[4][7] The quality of the FBS is also important.[2]
-
β-mercaptoethanol: This component is critical for INS-1 cell propagation but can oxidize quickly. Prepare it fresh.[2][8]
-
Passage number: Use cells with a low passage number, as high passage numbers can lead to changes in cell characteristics and reduced growth.[9]
Q4: I'm having trouble with my INS-1 cell transfections, including high cell death and low efficiency. What can I do?
Transfecting INS-1 cells can be challenging. Here are some optimization tips:
-
Cell confluency: Aim for a confluency of 70-80% at the time of transfection.[10]
-
DNA quality and quantity: Use high-purity, endotoxin-free DNA.[11] Optimize the DNA concentration and the ratio of DNA to transfection reagent.[10][11]
-
Transfection reagent: The choice and amount of transfection reagent are critical. Reagents like Lipofectamine 2000 and jetPEI have been used, but they can be toxic to INS-1 cells.[10][12] It may be necessary to try different reagents or lower the concentration of the current one.[10][13]
-
Incubation time: Optimize the incubation time for the transfection complex with the cells. Prolonged exposure can increase cytotoxicity.[11]
-
Post-transfection cell death: Significant cell death 48 hours post-transfection is a known issue.[12] This can be due to the toxicity of the transfection reagent or the expressed protein. Consider reducing the concentration of the transfection complex and the incubation time.
Troubleshooting Guides
Cell Culture Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Slow or no cell growth | Poor recovery after thawing | Thaw cells rapidly, handle gently, and plate at a higher density.[2][7] |
| Incorrect media composition | Ensure RPMI-1640 is supplemented with 10% FBS, 2 mM L-Glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 0.05 mM β-mercaptoethanol.[4][7] Use high-quality FBS.[2] | |
| Oxidized β-mercaptoethanol | Prepare fresh β-mercaptoethanol.[2] | |
| High cell passage number | Use cells with a lower passage number (<50).[9] | |
| Cells are detaching | Weakly adherent nature of INS-1 cells | Handle cells gently during media changes. Consider coating cultureware with poly-L-lysine, fibronectin, laminin, or collagen I.[2][4][5] |
| Low seeding density | Increase the initial cell seeding density.[5] | |
| Reagent toxicity | If detachment occurs during an assay (e.g., GSIS), consider if the buffer (e.g., KRB) is causing toxicity.[2][6] | |
| Cell clumping | Natural tendency of the cell line | Gently pipette to break up clumps during subculture. Some clumping is normal.[4] |
| Contamination | Compromised aseptic technique | Review and optimize sterile procedures. Regularly clean incubators and hoods.[14] |
| Contaminated reagents | Filter-sterilize media and solutions. Use dedicated reagents for your cell line. |
Glucose-Stimulated Insulin Secretion (GSIS) Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High basal insulin secretion | Cells are stressed or dying, leading to insulin leakage. | Handle cells gently. Ensure cells are healthy and confluent before starting the assay. Dead cells can burst and release their insulin content.[2] |
| No pre-incubation with low glucose | A pre-incubation step in low glucose buffer is crucial to establish a stable baseline.[15] | |
| Poor insulin secretion in response to high glucose | Cells are not responsive. | Ensure cells are from a low passage number. Confirm the composition of your Krebs-Ringer Bicarbonate Buffer (KRBH).[6][16] |
| Incorrect cell density | Plate cells at an optimal density (e.g., 0.5x10^6 cells/well in a 24-well plate) and ensure they are confluent before the assay.[7] | |
| Cell detachment during the assay | Toxicity of the KRBH buffer | Some researchers report KRB toxicity.[2][6] You can try a different KRBH formulation. A commonly used alternative contains: 119 mM NaCl, 2.5 mM CaCl2·2(H2O), 1.2 mM MgSO4·7(H2O), 4.7 mM KCl, 1.2 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES and 0.1% BSA, pH 7.4.[6] |
| Harsh washing steps | Be extremely gentle when washing cells and adding/removing buffers.[7] | |
| Inconsistent results | Variation in cell number between wells | Normalize insulin secretion data to total protein content or DNA content in each well. |
| Heterogeneity of the INS-1 cell line | The parental INS-1 line can be heterogeneous.[2] Using a clonal subline like INS-1E or INS-1 832/3 can provide more consistent results.[1][2] |
Experimental Protocols
Standard INS-1 Cell Culture
-
Growth Medium: RPMI-1640 supplemented with 10% heat-inactivated Fetal Bovine Serum, 2 mM L-Glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 0.05 mM β-mercaptoethanol.[2][7]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Sub-culturing:
-
INS-1 cells grow as both adherent and suspension cells.[1] Collect the cells floating in the medium.
-
Wash the adherent cells with PBS (without Ca2+/Mg2+).
-
Add Accutase or a trypsin-EDTA solution and incubate at 37°C for 3-5 minutes until cells detach.[7]
-
Combine the detached cells with the suspension cells collected earlier.
-
Centrifuge the cell suspension at 300 x g for 3-5 minutes.[7]
-
Resuspend the cell pellet in fresh growth medium and plate at the desired density. A typical split ratio is 1:3 to 1:6.[1][17]
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay Protocol
-
Cell Plating: Seed INS-1 cells in 24-well plates at a density of 0.5 x 10^6 cells/well and culture until they are confluent (usually 2-3 days).[7]
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM or glucose-free).[6] A common KRBH recipe is: 116 mM NaCl, 1.8 mM CaCl2·2(H2O), 0.8 mM MgSO4·7(H2O), 5.4 mM KCl, 1 mM NaH2PO4·2(H2O), 26 mM NaHCO3, and 0.5% BSA, pH 7.4.[6]
-
Incubate the cells in low-glucose KRBH for 1-2 hours at 37°C.[6][16]
-
-
Glucose Stimulation:
-
Sample Collection: Collect the supernatant from each well. This contains the secreted insulin.
-
Quantification: Measure the insulin concentration in the supernatant using an ELISA kit that detects rat insulin.[7] Normalize the results to the total protein or DNA content of the cells in each well.
| Parameter | Value |
| Cell Seeding Density (24-well plate) | 0.5 x 10^6 cells/well[7] |
| Pre-incubation (Low Glucose) | 2.8 mM or glucose-free for 1-2 hours[6][16] |
| Stimulation (High Glucose) | 16.7 mM or 20 mM for 1-2 hours[6][16] |
Signaling Pathways
Insulin Signaling Pathway in Pancreatic Beta-Cells
The insulin signaling pathway is crucial for regulating glucose homeostasis. In pancreatic beta-cells, it also plays a role in cell growth, proliferation, and survival. The pathway is initiated by insulin binding to its receptor, leading to a cascade of phosphorylation events.
Caption: Simplified overview of the insulin signaling pathway.
Apoptosis Pathways in Pancreatic Beta-Cells
Apoptosis, or programmed cell death, is a critical process in the regulation of beta-cell mass. Hyperglycemia and other stressors can induce apoptosis in beta-cells, contributing to the pathology of diabetes. The process is controlled by a balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and executed by caspases.[18][19]
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
References
- 1. INS-1 Cell Line - Central to Diabetes Research and Beta-Cell Function [cytion.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. accegen.com [accegen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. rjptonline.org [rjptonline.org]
- 9. knowledge.lonza.com [knowledge.lonza.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture Academy [procellsystem.com]
- 12. researchgate.net [researchgate.net]
- 13. Insulin receptor activation and down-regulation by cationic lipid transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. Apoptosis in pancreatic β-islet cells in Type 2 diabetes | Biomolecules and Biomedicine [bjbms.org]
- 19. Apoptosis in pancreatic β-islet cells in Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Inz-1 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Inz-1 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To minimize degradation, this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in organic solvents such as DMSO. For in vivo studies, co-solvents like PEG300, Tween-80, and corn oil can be used to prepare suitable formulations. It is crucial to ensure complete dissolution; gentle heating to 37°C and sonication can aid in this process.
Q3: How can I assess the stability of my this compound solution?
A3: The stability of an this compound solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[1][2] This technique can separate and quantify this compound and its degradation products over time. Key parameters to monitor include the potency of this compound and the emergence of any new peaks in the chromatogram, which may signify degradation products.
Q4: What are the common degradation pathways for small molecules like this compound?
A4: Small molecules are typically susceptible to degradation through hydrolysis, oxidation, and photolysis.[3] Forced degradation studies, where the compound is exposed to harsh conditions such as strong acids, bases, oxidative agents, and intense light, can help identify the likely degradation pathways for this compound.[3]
Q5: Are there any excipients that can improve the stability of this compound in solution?
A5: While specific data for this compound is limited, the stability of other antifungal agents has been enhanced through the use of various excipients. For instance, antioxidants like ascorbic acid or EDTA can be used to prevent oxidative degradation.[4] Buffering agents are crucial to maintain an optimal pH where the molecule exhibits maximum stability.[4] For antifungal drugs, formulation strategies such as co-crystals and liposomal encapsulation with polymers like chitosan and alginate have been shown to improve stability.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in this compound solution upon storage | Poor solubility at storage temperature. | Increase the proportion of co-solvent (e.g., DMSO, PEG300). Store at a slightly higher, yet still cold, temperature if stability is not compromised. Prepare fresh solutions before each experiment. |
| Loss of biological activity over time | Chemical degradation of this compound. | Aliquot stock solutions to avoid freeze-thaw cycles. Store at or below recommended temperatures (-20°C to -80°C). Protect solutions from light by using amber vials or wrapping containers in foil. Consider the use of antioxidants or buffering agents if the degradation pathway is known. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradants. Optimize storage conditions (pH, temperature, light exposure) to minimize their formation. Re-evaluate the formulation, considering the addition of stabilizing excipients. |
| Inconsistent experimental results | Instability of this compound in the experimental medium. | Assess the stability of this compound in your specific cell culture or assay buffer. It may be necessary to prepare fresh dilutions of this compound immediately before adding to the experimental system. |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound Solution
This protocol outlines a general procedure for assessing the stability of an this compound solution under various environmental conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Ensure complete dissolution by gentle vortexing and, if necessary, brief sonication.
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution with the relevant experimental buffer (e.g., phosphate-buffered saline, cell culture medium) to the desired final concentration.
-
Aliquot the solution into multiple vials for testing at different time points and conditions.
-
-
Storage Conditions:
-
Time Points for Analysis:
-
Analyze samples at predetermined intervals, such as 0, 1, 3, 6, and 12 months for long-term stability, and 0, 1, 3, and 6 months for accelerated stability.[1]
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method to quantify the concentration of this compound and detect any degradation products.
-
The HPLC system should be equipped with a UV detector. The mobile phase and column will need to be optimized for good separation of this compound from its potential degradants.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and establish a stability-indicating analytical method.[3]
-
Acid Hydrolysis: Incubate the this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose the this compound solution to a high-intensity light source (e.g., xenon lamp) for a defined period.
For each condition, a control sample should be stored under ambient conditions. All samples are then analyzed by HPLC-MS to identify and characterize the degradation products.
Data Presentation
Table 1: Illustrative Stability Data for this compound in Solution at 25°C/60% RH
| Time (Months) | This compound Concentration (% of Initial) | Appearance of Degradation Products (% Peak Area) |
| 0 | 100.0 | 0.0 |
| 1 | 98.5 | 0.8 |
| 3 | 95.2 | 2.5 |
| 6 | 90.1 | 5.3 |
| 12 | 82.4 | 10.2 |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Illustrative Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 3 |
| 3% H₂O₂, RT, 24h | 18.5 | 2 |
| 105°C, 24h (Solid) | 5.1 | 1 |
| Photolytic | 12.3 | 1 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. Enhancing Antifungal Efficacy and Stability of Nystatin Liposomes Through Chitosan and Alginate Layer-by-Layer Coating: In vitro Studies Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admin.mantechpublications.com [admin.mantechpublications.com]
- 5. Pharmaceutical Co-crystal of Ketoconazole-adipic Acid: Excipient Compatibility and In Silico Antifungal Potential Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Troubleshooting inconsistent results in Inz-1 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Inz-1 studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based this compound assays?
Inconsistent results in cell-based assays can arise from several factors. These can be broadly categorized into biological and technical sources of variability.[1] Biological factors include the choice of cell line, cell passage number, and cell health.[2][3] Technical factors often involve pipetting errors, reagent variability, and improper plate handling.[1] Ensuring consistent cell culture practices and meticulous execution of the assay protocol are critical for reproducibility.[2][4]
Q2: My this compound inhibitor shows variable potency between experiments. What could be the cause?
Variable potency of an this compound inhibitor can be due to several reasons. One major issue can be the development of drug resistance, especially in long-term studies, which can be caused by mutations in the this compound catalytic domain.[5] Another factor could be the suboptimal pharmacokinetic profile of the inhibitor.[5] It is also important to ensure the inhibitor is fully soluble in the assay medium and does not precipitate over time, as this will affect its effective concentration.[1]
Q3: I am observing a high background signal in my this compound activity assay. How can I reduce it?
A high background signal can mask the true signal from this compound activity. This can be caused by insufficient blocking, leading to non-specific binding of antibodies or detection reagents.[4] Using an appropriate blocking buffer and ensuring an adequate incubation time can help mitigate this.[4] Additionally, contaminated reagents or substrate solutions can also contribute to high background.[6] Always use fresh, high-quality reagents.
Q4: How can I ensure my results are reproducible?
Reproducibility is a cornerstone of reliable scientific research.[7] To enhance the reproducibility of your this compound studies, it is crucial to meticulously document all experimental details, including reagent lot numbers, cell passage numbers, and detailed protocols.[7] Optimizing and validating your assay with appropriate controls is also essential.[1] This includes determining the linear range of the assay and using positive and negative controls in every experiment.[4]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Proliferation Results
Symptoms:
-
High variability between replicate wells.
-
Inconsistent dose-response curves for this compound inhibitors.
-
Unexpected changes in cell morphology.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Pipette carefully and mix the cell suspension between plating wells to prevent settling. |
| Edge Effects | Avoid using the outer wells of a microplate as they are more prone to evaporation.[1] Fill the perimeter wells with sterile PBS or media.[1] |
| Cell Health Issues | Regularly check cells for signs of stress or contamination.[4] Ensure cells are in the exponential growth phase when seeding.[1] |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma, as it can significantly impact cell health and experimental outcomes.[3] |
| Reagent Variability | Use the same lot of serum, media, and other critical reagents for a set of experiments. If a new lot must be used, perform a bridging experiment to ensure consistency. |
Issue 2: Variable this compound Protein Expression or Phosphorylation
Symptoms:
-
Inconsistent band intensities on Western blots.
-
High variability in ELISA or In-Cell Western results.
-
Difficulty in detecting the phosphorylated form of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Ensure the lysis buffer contains appropriate protease and phosphatase inhibitors to preserve the phosphorylation state of this compound. |
| Inefficient Fixation/Permeabilization | For in-cell assays, optimize fixation and permeabilization times and reagent concentrations for your specific cell type to ensure complete antibody penetration.[4] |
| Antibody Performance | Validate the specificity of your primary antibodies. Use a consistent antibody dilution and incubation time. |
| Poor Normalization | For quantitative assays, use a reliable normalization method, such as a total protein stain or a housekeeping gene, to account for variations in cell number.[4] |
| Inconsistent Incubation Times | Adhere strictly to the incubation times specified in the protocol for all steps, including blocking, antibody incubations, and substrate development.[6] |
Experimental Protocols
General Protocol for a Cell-Based this compound Activity Assay
-
Cell Seeding: Plate cells at a pre-determined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the this compound inhibitor or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and then add a lysis buffer containing protease and phosphatase inhibitors.
-
Detection: Use a validated method to detect this compound activity, such as an ELISA-based assay to measure the phosphorylation of a known this compound substrate.
-
Data Analysis: Normalize the data to a control (e.g., total protein concentration) and generate dose-response curves to determine IC50 values.
Protocol for In-Cell Western Analysis of this compound Phosphorylation
-
Cell Seeding and Treatment: Seed and treat cells with the this compound inhibitor as described above.
-
Fixation: After treatment, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.[4]
-
Blocking: Block non-specific binding sites with a suitable blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against total this compound and phosphorylated this compound overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific, fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Acquire images using a fluorescent plate reader or microscope and quantify the fluorescence intensity. Normalize the phosphorylated this compound signal to the total this compound signal.
Visualizations
Caption: A simplified diagram of the hypothetical this compound signaling pathway.
Caption: A general experimental workflow for this compound cell-based assays.
Caption: A troubleshooting decision tree for inconsistent this compound study results.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 3. youtube.com [youtube.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. frontlinegenomics.com [frontlinegenomics.com]
Technical Support Center: Enhancing the Bioavailability of Inz-1 for In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Inz-1. The information provided aims to address common challenges related to the bioavailability of this promising antifungal agent in in vivo settings.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
1. Physicochemical Properties and Solubility Issues
Question: What are the known physicochemical properties of this compound, and why is its bioavailability a concern?
Question: I am observing poor dissolution of this compound in my aqueous buffers. What can I do?
Answer: This is a common issue. Here are a few troubleshooting steps:
-
Co-solvents: Try dissolving this compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or PEG 300 before adding it to your aqueous buffer. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells or animals.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Although this compound is a neutral molecule, exploring a range of pH values in your buffers might reveal slight improvements in solubility.
-
Sonication and Heating: Gentle heating and sonication can help dissolve the compound. However, be cautious about potential degradation of this compound at high temperatures. Always check for compound stability after such treatments.
2. In Vivo Formulation and Administration
Question: What are the recommended starting formulations for in vivo administration of this compound?
Answer: Due to its presumed low aqueous solubility, formulating this compound for in vivo use requires specialized approaches. Below are some commonly used formulation strategies for poorly soluble compounds that you can adapt for this compound. It is crucial to perform pilot studies to determine the optimal formulation for your specific animal model and route of administration.
| Formulation Strategy | Components | Preparation Notes | Potential Issues |
| Suspension | This compound, Vehicle (e.g., 0.5% carboxymethylcellulose), Surfactant (e.g., 0.1% Tween 80) | Micronize this compound to a uniform particle size. Suspend in the vehicle with the aid of a surfactant. Ensure continuous stirring during administration for dose uniformity. | Particle aggregation, inconsistent dosing. |
| Solution (Co-solvent) | This compound, DMSO, PEG 300, Saline | Dissolve this compound in DMSO first, then add PEG 300, and finally dilute with saline. A common ratio is 10% DMSO, 40% PEG 300, 50% Saline. | Potential for precipitation upon injection into the aqueous in vivo environment. Solvent toxicity. |
| Lipid-Based Formulation | This compound, Oil (e.g., corn oil, sesame oil), Surfactants, Co-surfactants | Dissolve this compound in the oil phase. This can be formulated as a self-emulsifying drug delivery system (SEDDS) for oral administration. | Physical and chemical stability of the formulation. |
| Nanoparticle Formulation | This compound, Biodegradable polymers (e.g., PLGA), Stabilizers | Requires specialized equipment for nanoparticle preparation (e.g., homogenization, nanoprecipitation). | Complex manufacturing process, potential for immunogenicity. |
Question: My in vivo results with this compound are inconsistent. What could be the cause?
Answer: Inconsistent in vivo results are often linked to bioavailability issues. Here’s a checklist of potential causes and solutions:
-
Formulation Instability: Check for any signs of precipitation or phase separation in your formulation before and during administration.
-
Dose Inaccuracy: For suspensions, ensure the formulation is well-mixed to provide a uniform dose. For solutions, verify the compound has not precipitated out.
-
Route of Administration: The route of administration significantly impacts bioavailability. Oral administration is subject to first-pass metabolism in the liver, which can reduce the amount of active compound reaching systemic circulation. Intravenous or intraperitoneal injections bypass this, but can still be affected by poor solubility in the bloodstream.
-
Animal-to-Animal Variability: Physiological differences between animals can lead to variations in drug absorption and metabolism. Increasing the number of animals per group can help to account for this variability.
3. Mechanism of Action and Experimental Design
Question: How does this compound exert its antifungal effect?
Answer: this compound is a selective inhibitor of the mitochondrial cytochrome bc1 complex (also known as Complex III) in fungi.[2] This complex is a crucial component of the electron transport chain, responsible for generating ATP, the cell's primary energy source. By inhibiting the cytochrome bc1 complex, this compound disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death. This mechanism is particularly effective in combination with azole antifungals, as it can convert them from fungistatic to fungicidal agents.[2]
Below is a diagram illustrating the signaling pathway of the cytochrome bc1 complex and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing and enhancing the bioavailability of this compound.
1. In Vitro Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain (e.g., Candida albicans).
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Fungal isolate
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10³ CFU/mL in RPMI-1640 medium.
-
Serially dilute the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).
-
Add 100 µL of the fungal inoculum to each well containing the serially diluted this compound.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by reading the optical density at 600 nm. The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.
2. In Vivo Efficacy Study in a Murine Model of Systemic Candidiasis
Objective: To evaluate the in vivo efficacy of different formulations of this compound in a mouse model of systemic Candida albicans infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans strain (e.g., SC5314)
-
This compound formulations (as developed in the formulation section)
-
Vehicle control
-
Positive control (e.g., fluconazole)
Procedure:
-
Culture C. albicans and prepare an inoculum of 1 x 10⁶ CFU/mL in sterile saline.
-
Infect mice via tail vein injection with 100 µL of the fungal inoculum.
-
Randomly divide the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound formulation 1 (e.g., 10 mg/kg, oral gavage)
-
Group 3: this compound formulation 2 (e.g., 10 mg/kg, intraperitoneal injection)
-
Group 4: Positive control (e.g., fluconazole, 10 mg/kg, oral gavage)
-
-
Administer the treatments once daily for a specified duration (e.g., 7 days), starting 24 hours post-infection.
-
Monitor the mice daily for clinical signs of illness and mortality.
-
At the end of the study, humanely euthanize the surviving mice and harvest organs (e.g., kidneys, brain) for fungal burden determination (CFU counts).
-
Analyze the data for survival rates and differences in organ fungal burden between the groups.
Below is a diagram outlining the experimental workflow for an in vivo efficacy study.
This technical support guide provides a starting point for researchers working with this compound. Due to the limited publicly available data on its physicochemical properties, it is highly recommended that users perform their own characterization studies to optimize formulations and experimental designs for their specific applications.
References
Addressing variability in animal model responses to Inz-1
A Note on Nomenclature: The term "Inz-1" is likely a typographical error. Based on current scientific literature, the compound with the described mechanism of action is Inauhzin (INZ) . This technical support center will address common questions and troubleshooting strategies for researchers using Inauhzin in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is Inauhzin (INZ) and what is its primary mechanism of action?
A1: Inauhzin (INZ) is a novel small molecule that functions as a potent activator of the p53 tumor suppressor protein. It achieves this by inhibiting the activity of SIRT1, a deacetylase that negatively regulates p53.[1][2][3] By inhibiting SIRT1, INZ leads to increased acetylation of p53, which stabilizes the protein and prevents its degradation mediated by MDM2.[1][4] This activation of p53 can induce apoptosis (programmed cell death) and senescence in cancer cells, thereby suppressing tumor growth.[1][5]
Q2: In which cancer models has INZ shown efficacy?
A2: INZ has demonstrated significant anti-tumor activity in xenograft models of human cancers that harbor wild-type p53.[1] Efficacy has been reported in models using H460 non-small cell lung carcinoma and HCT116 colon cancer cells.[1][6] The anti-tumor effect of INZ is largely dependent on the p53 status of the cancer cells.[1]
Q3: What is the recommended route of administration and solvent for in vivo studies?
A3: In published preclinical studies, Inauhzin is typically administered via intraperitoneal (i.p.) injection.[1][6][7] For formulation, it is often dissolved in a vehicle such as 5% DMSO.[1][6] It is crucial to ensure complete dissolution and to prepare the working solution fresh for each use to maintain its stability and efficacy.
Q4: What are the known toxicities of Inauhzin in animal models?
A4: Inauhzin has been shown to repress the growth of xenograft tumors without causing apparent toxicity to normal tissues or the tumor-bearing SCID mice in several studies.[1][4] A study determining the maximum tolerated dose (MTD) of an Inauhzin analog (Inauhzin-C) in CD-1 mice found an MTD of 200 mg/kg for females and >250 mg/kg for males via i.p. administration, suggesting that female mice may be more sensitive.[3] At higher doses (200 mg/kg and above), drug residue was observed on the surface of some organs.[3]
Troubleshooting Guide: Addressing Variability in Animal Model Responses
Variability in animal model responses is a common challenge in preclinical research. Below are potential issues and troubleshooting strategies when working with Inauhzin.
| Observed Issue | Potential Cause | Troubleshooting/Recommended Action |
| High variability in tumor growth within the same treatment group. | Inconsistent Tumor Cell Implantation: Variation in the number of viable cells injected or the injection site can lead to different tumor growth rates. | - Ensure a single-cell suspension of high viability before injection.- Use a consistent injection technique and anatomical location for all animals.- Consider randomizing animals into treatment groups after tumors have reached a palpable size. |
| Animal Health Status: Underlying health issues can affect tumor take rate and growth. | - Source animals from a reputable vendor.- Acclimatize animals to the facility before starting the experiment.- Monitor animal health closely throughout the study for any signs of distress or illness unrelated to the treatment. | |
| Inconsistent or lack of tumor regression with INZ treatment. | p53 Status of Cancer Cells: Inauhzin's efficacy is primarily p53-dependent. | - Verify the p53 status of your cancer cell line. Passage number can sometimes affect cellular characteristics. |
| Suboptimal Drug Formulation or Administration: Improperly dissolved or degraded INZ will have reduced efficacy. | - Prepare INZ solutions fresh for each injection.- Ensure the vehicle (e.g., DMSO) is of high quality and appropriate for in vivo use.- Confirm the accuracy of the intraperitoneal injection to avoid subcutaneous administration. | |
| Drug Resistance: Tumor cells may develop resistance to INZ over time. | - Consider combination therapies. INZ has shown synergistic effects with other anti-cancer agents like Nutlin-3, cisplatin, and doxorubicin.[5][8][9] | |
| Unexpected Toxicity or Adverse Events | Incorrect Dosing: The therapeutic window of any compound can be narrow. | - Perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity in your specific animal model and strain.- Be aware of potential sex differences in sensitivity.[3] |
| Vehicle Toxicity: The vehicle used to dissolve INZ may have its own toxic effects. | - Include a vehicle-only control group in your experiments.- Minimize the percentage of DMSO in the final injection volume. | |
| Off-Target Effects: All small molecules have the potential for off-target effects. | - Closely monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).- At the end of the study, consider collecting major organs for histopathological analysis. |
Data on Inauhzin Efficacy in Xenograft Models
| Parameter | H460 Xenograft Model | HCT116 p53+/+ Xenograft Model | Reference |
| Animal Strain | SCID Mice | SCID Mice | [1] |
| Drug/Vehicle | Inauhzin in 5% DMSO | Inauhzin in 5% DMSO | [1] |
| Dose | 30 mg/kg | 30 mg/kg | [1] |
| Route of Admin. | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [1] |
| Treatment Schedule | Every other day for 21 days | Every day for 21 days | [1] |
| Reported Efficacy | Significant suppression of tumor growth. | Reduction in tumor volume by approximately 70%. | [1][7] |
Experimental Protocols
Key Experiment: In Vivo Antitumor Efficacy of Inauhzin in a Xenograft Mouse Model
1. Cell Culture and Preparation:
-
Culture H460 or HCT116 p53+/+ cells in the recommended medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin and wash with sterile, serum-free medium or PBS.
-
Resuspend the cells at a concentration of 5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep on ice.
2. Animal Model:
-
Use 6-8 week old male severe combined immunodeficient (SCID) mice.
-
Allow animals to acclimatize for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of each mouse.
-
Monitor the animals for tumor growth.
4. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Prepare a stock solution of Inauhzin in 100% DMSO and dilute it to the final concentration with sterile PBS or saline to achieve the desired dose (e.g., 30 mg/kg) in a final injection volume of 100-200 µL, with the final DMSO concentration at 5%.
-
The control group should receive the vehicle (5% DMSO in PBS/saline) at the same volume and schedule.
-
Administer Inauhzin or vehicle via intraperitoneal injection according to the desired schedule (e.g., daily or every other day).
5. Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p53 activation, immunohistochemistry for apoptosis markers).
Visualizations
Inauhzin Signaling Pathway
Caption: Inauhzin inhibits SIRT1, leading to increased p53 acetylation and activation.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for assessing the in vivo efficacy of Inauhzin.
Troubleshooting Decision Tree for Inconsistent Results
References
- 1. A small molecule Inauhzin inhibits SIRT1 activity and suppresses tumour growth through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule Inauhzin inhibits SIRT1 activity and suppresses tumour growth through activation of p53. | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Structure and Activity Analysis of Inauhzin Analogs as Novel Antitumor Compounds That Induce p53 and Inhibit Cell Growth | PLOS One [journals.plos.org]
- 6. Nanoparticle encapsulation of non-genotoxic p53 activator Inauhzin-C for improved therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inauhzin and Nutlin3 synergistically activate p53 and suppress tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inauhzin Sensitizes p53-Dependent Cytotoxicity and Tumor Suppression of Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Sensitivity of Assays for Inz-1 Detection
Notice: Information regarding a specific molecule designated "Inz-1" is not publicly available in the search results. The following technical support guide provides troubleshooting advice and answers to frequently asked questions for improving the sensitivity of general protein immunoassays, which can be adapted once the specific characteristics of "this compound" and its detection methods are known.
Frequently Asked Questions (FAQs)
Q1: We are observing a weak or no signal in our this compound assay. What are the potential causes and solutions?
A1: A weak or absent signal is a common issue in immunoassays and can stem from several factors. Systematically troubleshooting each component of your experimental workflow is crucial for identifying the root cause.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Reagent Issues | - Expired or Improperly Stored Reagents: Verify the expiration dates of all reagents, including antibodies, substrates, and buffers. Ensure they have been stored at the recommended temperatures.[1] - Incorrect Reagent Preparation: Double-check all calculations and preparation steps for buffers, standards, and antibody dilutions.[1] - Inactive Enzyme Conjugate or Substrate: Test the activity of the enzyme conjugate and substrate independently to ensure they are functional. |
| Procedural Errors | - Omission of a Key Reagent: Carefully review the assay protocol to ensure all steps were followed in the correct order and that no reagents were inadvertently omitted. - Inadequate Incubation Times or Temperatures: Adhere to the recommended incubation times and temperatures specified in the protocol.[1][2] Optimization of these parameters may be necessary for your specific experimental conditions.[3] - Insufficient Washing: Inadequate washing can lead to high background and obscure a weak signal. Ensure thorough washing between steps. Conversely, overly stringent washing can strip away bound antibodies or antigen. |
| Antibody-Related Problems | - Low Antibody Concentration: The concentration of the capture or detection antibody may be too low. Consider performing a titration experiment (checkerboard assay) to determine the optimal antibody concentrations.[1][3] - Poor Antibody Quality: The antibodies may have low affinity or may not recognize the target epitope effectively. It is important to use high-quality, validated antibodies.[4][5] |
| Sample-Related Issues | - Low Target Protein Concentration: The concentration of this compound in your sample may be below the detection limit of the assay.[6] Consider concentrating the sample or using a more sensitive detection method. - Target Protein Not Present: Confirm that this compound is expected to be present in the sample type you are using and under your experimental conditions.[1] |
Q2: Our this compound assay is showing high background, making it difficult to distinguish the signal from the noise. What can we do to reduce the background?
A2: High background can be caused by non-specific binding of assay components. Optimizing several steps in your protocol can help minimize this issue.
Troubleshooting High Background:
| Possible Cause | Recommended Solution |
| Insufficient Blocking | - Ineffective Blocking Buffer: The choice of blocking buffer is critical. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. You may need to test different blocking agents and concentrations to find the most effective one for your assay.[7] - Inadequate Blocking Incubation: Ensure the blocking step is performed for the recommended time and at the appropriate temperature to effectively saturate non-specific binding sites on the plate.[3] |
| Antibody Concentrations | - Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to find the optimal concentration that provides a good signal-to-noise ratio. |
| Washing Procedure | - Inefficient Washing: Increase the number of wash cycles or the volume of wash buffer to more effectively remove unbound reagents. Adding a detergent like Tween-20 to the wash buffer can also help reduce non-specific binding. |
| Contamination | - Contaminated Reagents or Glassware: Use fresh, high-quality reagents and ensure all labware is clean to avoid contamination that can contribute to high background.[1] |
| Substrate Issues | - Prolonged Substrate Incubation: Over-development of the substrate can lead to a high background signal. Stop the reaction when the signal from the positive control is clear but the background in the negative control wells remains low.[1] |
Q3: We are observing high variability between replicate wells in our this compound assay. How can we improve the precision of our results?
A3: High variability, or poor replicate data, can undermine the reliability of your assay. This issue often points to inconsistencies in technique or assay setup.
Improving Assay Precision:
| Possible Cause | Recommended Solution |
| Pipetting Inconsistency | - Inaccurate Pipetting: Ensure your pipettes are properly calibrated. Use consistent pipetting techniques, such as reverse pipetting for viscous solutions, and change pipette tips between each standard and sample.[2] |
| Inadequate Mixing | - Poorly Mixed Reagents: Thoroughly mix all reagents and samples before adding them to the plate to ensure homogeneity. |
| Plate Washing | - Uneven Washing: An automated plate washer can improve the consistency of washing. If washing manually, ensure all wells are treated uniformly.[8] |
| Edge Effects | - Temperature or Evaporation Gradients: "Edge effects," where the outer wells of a plate behave differently from the inner wells, can be caused by uneven temperature or evaporation. To mitigate this, avoid stacking plates during incubation and use plate sealers.[2] |
| Sample Heterogeneity | - Inconsistent Sample Preparation: Ensure that all samples are prepared and handled in a consistent manner. |
Experimental Protocols
Protocol 1: Checkerboard Titration to Optimize Antibody Concentrations
This protocol is essential for determining the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio in a sandwich ELISA format.
Methodology:
-
Coat the Plate: Coat the wells of a 96-well microplate with serial dilutions of the capture antibody (e.g., ranging from 0.1 to 10 µg/mL) in a suitable coating buffer. Incubate overnight at 4°C.
-
Wash: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Wash: Repeat the washing step.
-
Add Antigen: Add a constant, known concentration of the target antigen (this compound) to all wells. Incubate for 2 hours at room temperature.
-
Wash: Repeat the washing step.
-
Add Detection Antibody: Add serial dilutions of the enzyme-conjugated detection antibody (e.g., ranging from 0.05 to 5 µg/mL) to the wells. Incubate for 1-2 hours at room temperature.
-
Wash: Repeat the washing step.
-
Add Substrate: Add the appropriate substrate for the enzyme conjugate and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Read Plate: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analyze Data: The optimal concentrations of capture and detection antibodies will be those that yield the highest signal with the lowest background.
Visualizing Experimental Workflows and Pathways
Diagram 1: General Sandwich ELISA Workflow
Caption: A typical workflow for a sandwich ELISA, a common immunoassay format.
Diagram 2: Troubleshooting Logic for Weak or No Signal
Caption: A logical flowchart for troubleshooting weak or no signal in an immunoassay.
References
- 1. Immunoassay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - FI [thermofisher.com]
- 3. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 4. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bioradiations.com [bioradiations.com]
- 6. go.zageno.com [go.zageno.com]
- 7. biocompare.com [biocompare.com]
- 8. Common ELISA Problems and Solutions - MyAssays [myassays.com]
Technical Support Center: Mitigating Potential Toxicity of Inz-1
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the preclinical assessment and mitigation of potential toxicities associated with Inz-1, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its potential for off-target effects?
A1: this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. While designed for selectivity, high concentrations or specific genetic backgrounds in preclinical models may lead to off-target kinase inhibition, potentially affecting pathways involved in cardiovascular homeostasis or metabolic regulation.[1] Kinase inhibitors, due to the conserved nature of kinase domains, can sometimes exhibit off-target activities that lead to unexpected toxicities.[2][3]
Below is a diagram illustrating the intended signaling pathway of this compound.
Q2: We are observing significant in vitro cytotoxicity in non-target cell lines. How can we investigate this?
A2: Unexplained in vitro cytotoxicity can stem from several factors, including off-target effects, compound impurities, or issues with the assay itself.[4] A systematic approach is recommended to identify the root cause.
First, confirm the identity and purity of the this compound batch using analytical methods like LC-MS and NMR. Next, perform a dose-response curve in a panel of cell lines (both target and non-target) to determine the IC50 (half-maximal inhibitory concentration) for each. High variability between wells can indicate issues with cell plating or compound dissolution.[5]
Troubleshooting Workflow for In Vitro Cytotoxicity
Table 1: Hypothetical this compound IC50 Data Across Various Cell Lines
| Cell Line | Tissue of Origin | Target Pathway Status | IC50 (nM) |
| MCF-7 | Breast Cancer | PI3K Active | 15 |
| PC-3 | Prostate Cancer | PI3K Active | 25 |
| HEK293 | Embryonic Kidney | PI3K Normal | 1,200 |
| HepG2 | Liver Hepatoma | PI3K Normal | > 10,000 |
| H9c2 | Rat Cardiomyoblast | PI3K Normal | 8,500 |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Analysis: Calculate the percentage of cytotoxicity relative to the vehicle control and determine the IC50 value.
Q3: Our in vivo studies with this compound are showing signs of hepatotoxicity. What are the recommended steps for mitigation?
A3: Hepatotoxicity is a potential concern in drug development, especially for compounds metabolized by the liver.[6] The first step is to confirm the finding and characterize the nature of the liver injury. Monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[7] Histopathological analysis of liver tissue is crucial to identify the type of damage (e.g., necrosis, steatosis).
If hepatotoxicity is confirmed, several mitigation strategies can be explored:
-
Dose Reduction: Determine if a lower dose can maintain efficacy while reducing liver enzyme elevation.
-
Formulation Change: Modifying the drug formulation can alter its pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) that may be linked to toxicity.[8]
-
Co-administration of Hepatoprotectants: In some preclinical models, co-administration of agents like N-acetylcysteine can mitigate drug-induced liver injury.
Decision Flowchart for Investigating In Vivo Hepatotoxicity
Table 2: Hypothetical Murine Liver Function Data (Day 14)
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) |
| Vehicle | 0 | 35 ± 5 | 60 ± 8 |
| This compound (Formulation A) | 50 | 250 ± 45 | 410 ± 60 |
| This compound (Formulation B) | 50 | 95 ± 20 | 150 ± 32 |
| This compound (Formulation A) | 25 | 60 ± 10 | 90 ± 15 |
Experimental Protocol: Monitoring Liver Function in Mice
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6), 8-10 weeks old.
-
Dosing: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) daily for 14 days.
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at baseline and at the end of the study.
-
Serum Preparation: Process blood to separate serum.
-
Biochemical Analysis: Use a veterinary chemistry analyzer to measure ALT and AST levels.
-
Histopathology: At necropsy, collect liver tissues, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.
Q4: Can we use a different formulation or delivery system to reduce the systemic toxicity of this compound?
A4: Yes, formulation strategies can significantly impact a drug's safety profile.[9] For poorly soluble compounds like many kinase inhibitors, specialized formulations are often necessary to achieve adequate exposure.[10] However, these can sometimes lead to high Cmax values that correlate with toxicity.[8]
Exploring alternative formulations can help optimize the therapeutic window:
-
Nanosuspensions: Reducing particle size can improve the dissolution rate and bioavailability.[11]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility.
-
Lipid-Based Formulations: These can improve oral absorption and may alter the distribution profile of the drug.
The goal is often to create a formulation that smooths the pharmacokinetic profile, reducing Cmax while maintaining or improving the total exposure (AUC).[8]
Table 3: Comparison of Hypothetical this compound Formulations
| Formulation Type | Key Excipients | Solubility (µg/mL) | Mouse Cmax (µM) | Mouse AUC (µM*h) |
| Crystalline Suspension | 0.5% HPMC, 0.1% Tween 80 | <1 | 2.5 | 15 |
| Nanosuspension | HPMC, Poloxamer 188 | 5 | 4.0 | 35 |
| Solid Dispersion | PVP/VA 64 | 25 | 8.1 | 42 |
| Lipid-Based (SEDDS) | Capryol 90, Cremophor EL | >50 | 5.5 | 40 |
Q5: What are the recommended biomarkers to monitor for this compound related toxicity in preclinical models?
A5: Monitoring safety biomarkers is essential for the early detection of toxicity.[12][13] The choice of biomarkers should be guided by the expected on-target and potential off-target effects of the drug. For a PI3K/Akt/mTOR inhibitor, key areas to monitor include metabolic, hepatic, and cardiovascular systems.
Table 4: Recommended Safety Biomarkers for this compound Preclinical Studies
| Organ System | Primary Biomarkers | Secondary/Exploratory Biomarkers |
| Liver | ALT, AST, Alkaline Phosphatase (ALP), Total Bilirubin | Glutamate Dehydrogenase (GLDH), microRNAs (e.g., miR-122)[14] |
| Kidney | Serum Creatinine (sCr), Blood Urea Nitrogen (BUN) | Kidney Injury Molecule-1 (KIM-1), Clusterin[15] |
| Cardiovascular | Troponin I/T, Brain Natriuretic Peptide (BNP) | ECG monitoring for QT prolongation[3] |
| Metabolic | Glucose, Insulin, Triglycerides | Adiponectin, Leptin |
| Hematologic | Complete Blood Count (CBC) with differential | Cytokine profiling[14] |
The use of these biomarkers can help build a comprehensive safety profile for this compound and guide decisions for clinical development.[16]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical liver toxicity models: Advantages, limitations and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. researchgate.net [researchgate.net]
- 12. Biomarkers in Pharmaceutical Preclinical Safety Testing: An Update [gavinpublishers.com]
- 13. sapient.bio [sapient.bio]
- 14. The current status of biomarkers for predicting toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Safety biomarkers in preclinical development: translational potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Treatments for ENPP1 Deficiency: INZ-701 and Existing Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) deficiency is a rare, life-threatening genetic disorder with a spectrum of clinical presentations, most notably Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets type 2 (ARHR2). The deficiency leads to low levels of extracellular pyrophosphate (PPi) and adenosine, resulting in severe vascular and soft tissue calcification, as well as impaired bone mineralization. This guide provides a comparative analysis of the investigational enzyme replacement therapy, INZ-701, with other therapeutic approaches for ENPP1 deficiency, supported by available experimental data.
Mechanism of Action
A fundamental understanding of the therapeutic rationale requires a grasp of the underlying pathology and the mechanisms by which different treatments intervene.
INZ-701: Enzyme Replacement Therapy
INZ-701 is a recombinant human ENPP1-Fc fusion protein designed as an enzyme replacement therapy.[1] It directly addresses the root cause of the disease by replacing the deficient or absent ENPP1 enzyme. Administered subcutaneously, INZ-701 is intended to restore physiological levels of PPi and adenosine, thereby preventing pathological calcification and promoting normal bone mineralization.
dot
Alternative Treatments
Existing treatments for ENPP1 deficiency are primarily supportive and manage the downstream consequences of the disease rather than correcting the underlying enzymatic defect.
-
Bisphosphonates (e.g., Etidronate): These are synthetic analogs of PPi.[2] They are used off-label to manage the severe vascular calcification characteristic of GACI.[3] Their mechanism involves inhibiting the formation and growth of hydroxyapatite crystals, thereby reducing calcification in soft tissues.[4] However, their impact on the hypertension and cardiac dysfunction seen in GACI is not well-established.[5]
-
Phosphate and Activated Vitamin D (Calcitriol) Supplementation: This combination is the standard of care for the hypophosphatemic rickets (ARHR2) manifestation of ENPP1 deficiency.[3][6] Oral phosphate supplements aim to correct the low serum phosphate levels, while activated vitamin D enhances the intestinal absorption of phosphate.[6] This approach is intended to improve bone mineralization and reduce the severity of rickets.[7]
dot
Comparative Efficacy Data
The following tables summarize the available quantitative data from preclinical and clinical studies for INZ-701 and alternative treatments.
Table 1: Preclinical Efficacy in Animal Models of ENPP1 Deficiency
| Parameter | INZ-701 | Etidronate | Phosphate/Vitamin D Supplementation |
| Plasma PPi Levels | Restored to circulating levels.[8] | Not reported to directly increase PPi. | No direct effect on PPi. |
| Ectopic Calcification | Prevented pathological calcification in all tested organs.[8] | Did not prevent de novo calcification or arrest progression of established aortic calcification in Enpp1-/- mice.[9] | May increase the risk of ectopic calcification.[7] |
| Bone Mineralization/Architecture | Corrected bone defects and restored bone architecture.[8] | Did not improve trabecular bone mass in Enpp1-/- mice; may have detrimental effects on bone mineralization with prolonged use.[9] | Improves rickets but may not address low bone mineral density.[7] |
| Survival | Decreased mortality in Enpp1asj/asj mice.[8] | Improved survival in some animal models. | Not a primary intervention for improving survival in GACI models. |
Table 2: Clinical Efficacy in Patients with ENPP1 Deficiency
| Parameter | INZ-701 | Bisphosphonates (Etidronate) | Phosphate/Vitamin D Supplementation |
| Plasma PPi Levels | Rapid, significant, and sustained increases from baseline.[4] In adults, mean PPi increased from 426±407 nM to a sustained range of 1282-1356 nM across dose cohorts. | No direct effect on PPi levels. | No direct effect on PPi levels. |
| Serum Phosphate Levels | At week 13 in pediatric patients, mean serum phosphate increased by 8.2% from baseline in the INZ-701 group, versus a 0.04% decline in the conventional treatment group.[2] | Not a primary outcome, though hypophosphatemia can develop. | Primary treatment to increase serum phosphate. Doses range from 37.2 to 58.1 mg/kg/day in divided doses.[10][11] |
| Ectopic Calcification | Stabilization or reduction in ectopic calcification observed in infants and young children. | Associated with cessation of calcification in some arteries and a lower rate of calcification in others in adults with PXE.[12] Can lead to resolution of arterial calcifications in GACI.[13] | May increase the risk of nephrocalcinosis.[7] |
| Rickets/Osteomalacia | No radiographic evidence of rickets in at-risk patients treated for over a year.[3] | Not the primary treatment for rickets; prolonged use may induce osteomalacia.[9] | Standard treatment to improve rickets, though underlying low bone mineral density may persist.[6][7] |
| Survival (Infants with GACI) | 80% of infants treated with INZ-701 survived beyond their first year, compared to a historical rate of ~50%.[3] | Treatment is associated with improved survival beyond infancy. In one study, 65% of treated patients survived versus 31% of untreated patients.[14][15] | Not a primary intervention for improving survival in GACI. |
| Safety Profile | Generally well-tolerated. Most common adverse events are mild injection site reactions.[3] Low, often transient, anti-drug antibodies have been observed with no impact on PK/PD in most cases.[16] | Long-term use can be associated with impaired bone mineralization.[9] | Overtreatment can lead to hypercalciuria and secondary hyperparathyroidism.[11] |
Experimental Protocols
Detailed experimental methodologies are crucial for the critical evaluation and replication of research findings. Below are summaries of protocols for key experiments cited in this guide.
INZ-701 Clinical Trial Protocol (Phase 1/2 in Adults - NCT04686175)
-
Study Design: A multicenter, open-label, multiple ascending dose study.[17]
-
Participants: Adults with a genetic diagnosis of ENPP1 deficiency and plasma PPi levels <1300 nM.[18]
-
Intervention: Subcutaneous administration of INZ-701. The initial planned doses were 0.2 mg/kg, 0.6 mg/kg, and 1.8 mg/kg, administered twice weekly.[17][19]
-
Primary Outcome Measures: Safety and tolerability of INZ-701.[19]
-
Secondary Outcome Measures: Pharmacokinetics (PK) and pharmacodynamics (PD) of INZ-701, including changes in plasma PPi and other biomarkers.[19]
-
Experimental Workflow: dot
Fig 3. INZ-701 Adult Phase 1/2 Trial Workflow.
Etidronate Treatment for GACI (Retrospective and Case Studies)
-
Study Design: Primarily retrospective analyses and case reports.[13][14]
-
Participants: Infants diagnosed with GACI, often with confirmed ENPP1 mutations.
-
Intervention: Dosing regimens vary. A commonly cited oral dose is 20 mg/kg/day.[15][20] Intravenous administration (e.g., pamidronate) has also been used, particularly for initial treatment.[4]
-
Outcome Measures: Survival, resolution of arterial calcifications as assessed by imaging (e.g., CT scans, echocardiograms), and monitoring for adverse effects such as hypophosphatemia and rickets.[4][13]
Phosphate and Activated Vitamin D for ARHR2
-
Participants: Children and adults with ARHR2.
-
Intervention: Oral phosphate supplementation, with doses ranging from 37.2 to 58.1 mg/kg/day, administered in 2 to 6 divided doses.[10][11] Concomitant administration of an active vitamin D analog (e.g., calcitriol).[6]
-
Outcome Measures: Improvement in radiological signs of rickets, changes in serum phosphate and alkaline phosphatase levels, growth velocity, and monitoring for side effects like hypercalciuria and secondary hyperparathyroidism.[10][21]
Conclusion
INZ-701 represents a promising, targeted therapeutic approach for ENPP1 deficiency by directly addressing the underlying enzyme deficiency. Preclinical and emerging clinical data suggest its potential to not only manage the symptoms but also to modify the course of the disease by restoring PPi levels, preventing ectopic calcification, improving bone mineralization, and increasing survival in the most severe infant-onset form.
Alternative treatments, such as bisphosphonates and phosphate/vitamin D supplementation, have been the mainstay of management and can be effective in controlling specific manifestations of the disease. Bisphosphonates have been shown to improve survival in GACI, while phosphate and vitamin D can ameliorate the skeletal effects of ARHR2. However, these treatments do not address the root cause of the disease and are associated with their own limitations and potential long-term side effects.
The data presented in this guide suggest that INZ-701 holds the potential to become a foundational therapy for ENPP1 deficiency, offering a more comprehensive treatment strategy compared to the current standard of care. Further long-term data from ongoing clinical trials will be crucial to fully elucidate its efficacy and safety profile and to establish its place in the therapeutic landscape for this devastating rare disease.
References
- 1. checkrare.com [checkrare.com]
- 2. contemporarypediatrics.com [contemporarypediatrics.com]
- 3. Inozyme Pharma Announces Positive Interim Data for INZ-701 in Infants and Young Children with ENPP1 Deficiency and Key Program Updates - BioSpace [biospace.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. gaciglobal.org [gaciglobal.org]
- 7. researchgate.net [researchgate.net]
- 8. INZ-701 Prevents Ectopic Tissue Calcification and Restores Bone Architecture and Growth in ENPP1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of etidronate on the Enpp1−/− mouse model of generalized arterial calcification of infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of Hypophosphatemic Rickets with Phosphate and Active Vitamin D in Japan: A Questionnaire-based Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Future treatments for the arteriopathy of ectopic calcification disorders [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. ADAPT Study: Long-term Safety Study of INZ-701 in Patients With ENPP1 Deficiency and ABCC6 Deficiency [ctv.veeva.com]
- 15. mdpi.com [mdpi.com]
- 16. Inozyme Pharma Announces Positive Interim Data for INZ-701 [globenewswire.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inozyme Pharma Announces First Self-Administration of [globenewswire.com]
- 20. Skeletal abnormalities secondary to antenatal etidronate treatment for suspected generalised arterial calcification of infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Therapeutic management of hypophosphatemic rickets from infancy to adulthood - PMC [pmc.ncbi.nlm.nih.gov]
INZ-701: A Comparative Analysis of a Novel Enzyme Replacement Therapy for ENPP1 Deficiency
A comprehensive guide for researchers and drug development professionals on the mechanism of action, cross-validation, and comparative efficacy of INZ-701 in models of Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2).
Executive Summary
Deficiency of the enzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a rare, life-threatening genetic disorder that manifests as either Generalized Arterial Calcification of Infancy (GACI), characterized by widespread arterial calcification, or Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2), which leads to impaired bone mineralization.[1][2][3] INZ-701 is an investigational enzyme replacement therapy designed to address the root cause of ENPP1 deficiency by replacing the dysfunctional enzyme.[4][5][6][7] This guide provides a comparative analysis of INZ-701 against current standard-of-care and alternative treatments, supported by available experimental and clinical data.
Mechanism of Action of INZ-701 and Alternatives
ENPP1 plays a crucial role in hydrolyzing extracellular ATP to produce inorganic pyrophosphate (PPi), a key inhibitor of soft tissue calcification, and adenosine monophosphate (AMP).[4] In ENPP1 deficiency, low levels of PPi lead to pathological calcification of arteries and other soft tissues.[4][7]
INZ-701 is a recombinant human ENPP1-Fc fusion protein that acts as an enzyme replacement therapy.[7][8] By administering INZ-701, the aim is to restore circulating levels of ENPP1, thereby increasing the production of PPi and preventing or reducing ectopic calcification.[4][9][10]
Alternative treatments primarily focus on managing the symptoms of GACI and ARHR2.
-
Bisphosphonates (e.g., Etidronate): These are synthetic analogs of PPi that inhibit the formation of hydroxyapatite crystals, thereby reducing calcification.[11][12][13] They are used off-label to manage vascular calcification in GACI.[1]
-
Sodium Thiosulfate: This agent is thought to have calcium chelating properties and has been used anecdotally to treat ectopic calcification.[14][15]
-
Phosphate and Activated Vitamin D Supplements: This is the standard treatment for ARHR2 to address hypophosphatemia and support bone health.[1][2][16][17]
Caption: Mechanism of action of INZ-701 and Bisphosphonates.
Comparative Efficacy Data
The following tables summarize the available quantitative data for INZ-701 and alternative treatments for GACI and ARHR2.
Table 1: Treatment Outcomes in GACI
| Treatment | Efficacy Measure | Reported Outcome | Citation(s) |
| INZ-701 | Survival Rate (infants) | 80% survival beyond the first year (compared to ~50% historical rate). | [18][19] |
| Arterial Calcification | Substantial reduction or stabilization in all surviving patients; complete resolution in some. | [18][19] | |
| Bisphosphonates (Etidronate) | Survival Rate | 65% survival beyond infancy in treated patients vs. 31% in untreated. | [11][12][20] |
| Arterial Calcification | Progressive resolution of arterial calcifications observed. | [13][21] | |
| Sodium Thiosulfate | Arterial Calcification | Anecdotal reports of improvement; inconsistent results. | [14][22] |
Table 2: Treatment Outcomes in ARHR2 and ENPP1 Deficiency (Adults)
| Treatment | Efficacy Measure | Reported Outcome | Citation(s) |
| INZ-701 | Plasma PPi Levels | Rapid and sustained increase in PPi levels into the healthy range. | [8] |
| Bone Mineral Biomarkers | Reduction in FGF-23, increase in bone-specific alkaline phosphatase (BSAP), decrease in c-telopeptide (CTX). | [23] | |
| Phosphate & Vitamin D | Bone Deformities | Can help prevent and correct bone deformities. | [2][16] |
| Bone Pain | Relieves bone pain. | [2][16] |
Experimental Protocols
Measurement of Inorganic Pyrophosphate (PPi) in Plasma
A robust and sensitive assay is crucial for evaluating the pharmacodynamic effects of INZ-701 and understanding the pathophysiology of ENPP1 deficiency. Several methods are available for the quantification of PPi in biological samples.
Example Protocol: Enzymatic Assay
This protocol is based on the principle of a coupled-enzyme reaction leading to a detectable signal (e.g., fluorescence or color change).
-
Sample Preparation: Collect blood samples in tubes containing citrate or EDTA to prevent coagulation. Centrifuge to separate plasma. Samples may need to be deproteinized.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl) at the optimal pH for the enzymes.
-
Prepare stock solutions of the necessary enzymes, such as ATP sulfurylase and firefly luciferase, and substrates like adenosine 5'-phosphosulfate (APS).
-
Prepare a standard curve using known concentrations of PPi.
-
-
Assay Procedure:
-
In a 96-well plate, add plasma samples and PPi standards.
-
Add the reaction mixture containing ATP sulfurylase and APS. This reaction converts PPi to ATP.
-
Incubate to allow the reaction to proceed.
-
Add the luciferase reagent. Luciferase will catalyze the reaction of ATP with luciferin to produce light.
-
-
Data Analysis: Measure the luminescence using a plate reader. The amount of light produced is proportional to the ATP concentration, which in turn is proportional to the initial PPi concentration. Calculate the PPi concentration in the samples by comparing their luminescence to the standard curve.
For more detailed protocols, refer to commercially available kits such as the PiPer Pyrophosphate Assay Kit or the Cell Biolabs Pyrophosphate Assay Kit.[24][25]
Assessment of Vascular Calcification
Imaging techniques are essential for monitoring the progression or regression of arterial calcification in response to treatment.
Example Protocol: Micro-Computed Tomography (µCT) in Animal Models
-
Animal Model: Utilize a relevant animal model of GACI, such as the Enpp1asj/asj mouse.
-
Imaging:
-
Anesthetize the animal.
-
Perform in vivo µCT scans of the thoracic and abdominal aorta at baseline and at specified time points during the treatment period.
-
For ex vivo analysis, sacrifice the animal, perfuse the vasculature, and dissect the aorta.
-
-
Image Analysis:
-
Reconstruct 3D images from the µCT scans.
-
Quantify the volume and density of calcified plaques within the aortic wall using specialized software.
-
-
Histology (for ex vivo samples):
-
Embed the dissected aorta in paraffin.
-
Section the tissue and perform von Kossa staining to visualize calcium deposits.
-
For further details on advanced imaging techniques, refer to reviews on the topic.[26][27][28]
Caption: A hypothetical experimental workflow for cross-validation.
Conclusion
INZ-701 represents a promising, targeted approach to treating ENPP1 deficiency by addressing the underlying enzymatic defect. Preliminary data suggests superior efficacy in improving survival and reducing arterial calcification in infants with GACI compared to historical data for supportive care. In adults with ENPP1 deficiency, INZ-701 has been shown to normalize PPi levels and improve bone metabolism biomarkers. While bisphosphonates have shown some benefit in managing GACI, their use is off-label and not without potential side effects. For ARHR2, phosphate and vitamin D supplementation remains the standard of care for managing bone disease, but does not address the systemic nature of ENPP1 deficiency. Further clinical trials are needed to fully establish the long-term safety and efficacy of INZ-701 and to directly compare it with existing treatment modalities. The experimental protocols and comparative data presented in this guide provide a framework for researchers and clinicians to evaluate the potential of INZ-701 in addressing the significant unmet medical need in patients with ENPP1 deficiency.
References
- 1. gaciglobal.org [gaciglobal.org]
- 2. rarediseases.org [rarediseases.org]
- 3. rarediseases.org [rarediseases.org]
- 4. What is INZ-701 used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 7. inozyme.com [inozyme.com]
- 8. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. INZ-701 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Magnesium and Anti-phosphate Treatment with Bisphosphonates for Generalised Arterial Calcification of Infancy: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcrpe.org [jcrpe.org]
- 13. Efficacy and safety of 2-year etidronate treatment in a child with generalized arterial calcification of infancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generalized Arterial Calcification of Infancy: New Insights, Controversies, and Approach to Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generalized arterial calcification of infancy - Wikipedia [en.wikipedia.org]
- 16. contact.org.uk [contact.org.uk]
- 17. gaciglobal.org [gaciglobal.org]
- 18. Inozyme Pharma Announces Positive Interim Data for INZ-701 [globenewswire.com]
- 19. contemporarypediatrics.com [contemporarypediatrics.com]
- 20. circgenetics.ahajournals.org [circgenetics.ahajournals.org]
- 21. Skeletal abnormalities secondary to antenatal etidronate treatment for suspected generalised arterial calcification of infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Generalized Arterial Calcification of Infancy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Positive Phase 1/2 Results for INZ-701 in Adults with PXE and ENPP1 Deficiencies [synapse.patsnap.com]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. cellbiolabs.com [cellbiolabs.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Examination of vascular calcification [bio-protocol.org]
A Comparative Analysis of Inz-1 and Bisphosphonates for the Amelioration of Pathological Calcification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Inz-1 and bisphosphonates, two distinct therapeutic agents under investigation for their potential to inhibit pathological calcification. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies employed in key studies.
Introduction
Pathological calcification, the abnormal deposition of calcium phosphate crystals in soft tissues, is a significant contributor to the morbidity and mortality associated with numerous diseases, including chronic kidney disease (CKD), genetic disorders like ENPP1 deficiency, and cardiovascular diseases. This guide delves into a comparative analysis of two promising therapeutic strategies: this compound, a novel enzyme replacement therapy, and bisphosphonates, a class of drugs traditionally used for bone disorders. While both aim to mitigate calcification, their fundamental mechanisms of action and supporting data reveal distinct profiles.
Mechanisms of Action
The approaches of this compound and bisphosphonates to inhibit calcification are fundamentally different. This compound addresses a specific metabolic deficiency to restore a natural inhibitor of calcification, whereas bisphosphonates act as direct physicochemical inhibitors of crystal formation.
This compound: This agent is a recombinant human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1)-Fc fusion protein.[1][2] Its mechanism is centered on restoring the physiological levels of inorganic pyrophosphate (PPi), a potent endogenous inhibitor of hydroxyapatite crystal formation.[1][3] In conditions such as ENPP1 deficiency, genetic mutations lead to insufficient PPi, resulting in severe and widespread arterial and soft tissue calcification.[4][5] By cleaving extracellular adenosine triphosphate (ATP), this compound increases circulating PPi, thereby correcting the underlying metabolic defect and preventing the nucleation and growth of calcium phosphate crystals.[1][2]
Bisphosphonates: These are synthetic analogs of pyrophosphate that exhibit a high affinity for hydroxyapatite crystals.[6][7] Their primary anti-calcific mechanism is physicochemical; they bind to the surface of calcium phosphate crystals, preventing their growth, aggregation, and dissolution.[8][9] At high doses, this direct inhibition of crystal formation can prevent soft tissue calcification.[8] Additionally, nitrogen-containing bisphosphonates are potent inhibitors of osteoclast-mediated bone resorption.[6] This can indirectly reduce the efflux of calcium and phosphate from the bone into the circulation, thereby lowering the systemic mineral load available for ectopic deposition.[10]
Signaling and Mechanistic Pathways
The distinct mechanisms of this compound and bisphosphonates can be visualized through the following pathways.
References
- 1. INZ-701 Prevents Ectopic Tissue Calcification and Restores Bone Architecture and Growth in ENPP1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacology: Mechanism of Action of Bisphosphonates | Pocket Dentistry [pocketdentistry.com]
- 10. Bisphosphonates, atherosclerosis and vascular calcification: update and systematic review of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Antifungal Agent Inz-1: A Mechanistic Overview and Comparative Analysis Disclaimer
Initial searches for head-to-head studies of Inz-1 against other enzyme replacement therapies (ERTs) have revealed that this compound is not an ERT. Instead, this compound is an investigational, fungal-selective inhibitor of the cytochrome bc1 complex, a critical component of the mitochondrial respiratory chain. As such, no comparative studies between this compound and ERTs currently exist.
This guide will provide a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, selectivity, and potential as an antifungal agent. This information is intended for researchers, scientists, and drug development professionals interested in novel antifungal therapies.
Mechanism of Action
This compound exerts its antifungal activity by targeting the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain of fungi.[1][2][3] This complex plays a crucial role in cellular respiration and ATP production. By inhibiting this complex, this compound disrupts the fungus's ability to generate energy, leading to growth inhibition.[1][3] Specifically, this compound is reported to bind to the Qo pocket of the cytochrome bc1 reductase.[2]
Fungal Selectivity
A key characteristic of this compound is its high selectivity for the fungal cytochrome bc1 complex over its human counterpart.[2][3] This selectivity is attributed to differential interactions with specific amino acid residues within the Qo pocket of the enzyme.[2] One study highlights a 19-fold greater selectivity for the fungal enzyme, suggesting a favorable therapeutic window and a potentially lower risk of off-target effects in humans.[2] This fungal-specific action makes it a promising candidate for further research and development.[1][2]
Preclinical Efficacy
Preclinical studies have demonstrated the potential of this compound as a potent antifungal agent, particularly against azole-resistant strains of pathogenic fungi.[2] Research in Candida albicans has shown that this compound can convert the typically fungistatic effect of fluconazole into a fungicidal one when used in combination.[2] This synergistic interaction suggests a potential role for this compound in overcoming existing antifungal drug resistance.
Data Summary
As no head-to-head clinical trials have been conducted, a comparative table with other therapies is not applicable. The available data from preclinical studies are summarized below:
| Parameter | This compound | Reference |
| Drug Class | Cytochrome bc1 Inhibitor | [1] |
| Mechanism of Action | Inhibition of mitochondrial complex III | [1][2][3] |
| Target | Cytochrome bc1 reductase (Qo pocket) | [2] |
| Selectivity | 19-fold higher for fungal vs. human enzyme | [2] |
| Observed In Vitro Activity | Potent antifungal against azole-resistant strains; Synergistic fungicidal effect with fluconazole against C. albicans | [2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound, the following diagrams illustrate its effect on the fungal mitochondrial respiratory chain and a general workflow for assessing antifungal synergy.
Caption: Mechanism of this compound action on the fungal mitochondrial electron transport chain.
Caption: Experimental workflow for assessing antifungal synergy.
References
Validating Biomarkers for Inz-1 (INZ-701) Treatment Response in ENPP1 Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarker validation for Inz-1 (INZ-701), an investigational enzyme replacement therapy for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Deficiency, against the current standard of care. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to facilitate a deeper understanding of biomarker-driven treatment strategies for this rare and debilitating genetic disorder.
Introduction to ENPP1 Deficiency and Therapeutic Strategies
ENPP1 Deficiency is a rare, inherited disorder caused by mutations in the ENPP1 gene. This gene encodes an enzyme crucial for producing extracellular inorganic pyrophosphate (PPi), a key inhibitor of soft tissue calcification and a regulator of bone mineralization. The deficiency leads to a spectrum of severe health issues, including generalized arterial calcification of infancy (GACI) and autosomal recessive hypophosphatemic rickets type 2 (ARHR2).
This compound (INZ-701) is a novel enzyme replacement therapy designed to restore functional ENPP1, thereby increasing plasma PPi levels and addressing the root cause of the disease.
The current standard of care is primarily supportive and includes the use of bisphosphonates , which are synthetic analogs of PPi that can help inhibit calcification. However, their efficacy can be limited, and they do not address all aspects of the disease.
This guide focuses on the validation of key biomarkers to assess the therapeutic response to this compound and to compare its efficacy with the standard of care.
Key Biomarkers for Treatment Response
The validation of biomarkers is critical for assessing the efficacy of new therapies and for patient stratification. For ENPP1 Deficiency, the following biomarkers are central to evaluating treatment response:
-
Plasma Inorganic Pyrophosphate (PPi): The primary biomarker, as its deficiency is the direct cause of the disease.
-
Fibroblast Growth Factor-23 (FGF-23): A hormone that regulates phosphate excretion by the kidneys and is typically elevated in ENPP1 Deficiency, leading to hypophosphatemia.
-
Serum Phosphate: Low levels of serum phosphate (hypophosphatemia) are a hallmark of the disease and contribute to rickets.
-
Bone-Specific Alkaline Phosphatase (BSAP): An indicator of bone turnover and mineralization.
-
Rickets Severity Score (RSS): A clinical outcome measure based on radiographic assessment of bone deformities.
Comparative Efficacy of this compound (INZ-701) vs. Standard of Care
The following tables summarize the available data on the performance of this compound (INZ-701) compared to the standard of care (bisphosphonates).
Table 1: Biomarker Response to this compound (INZ-701) and Standard of Care
| Biomarker | This compound (INZ-701) Performance | Standard of Care (Bisphosphonates) Performance |
| Plasma PPi | Rapid and sustained increase from a mean baseline of 426 nM to a mean of 1299-1356 nM across different dose cohorts in a Phase 1/2 study[1]. | No direct significant effect on plasma PPi levels. |
| FGF-23 | Mean pooled reduction of -22 pg/mL from baseline to week 48 in a Phase 1/2 study[1]. | No significant reported effect on FGF-23 levels. |
| Serum Phosphate | Mean increase of +0.18 mg/dL from baseline to week 48 in adults[1]. In a pediatric study, a mean increase of 8.2% from baseline at week 13 was observed[2]. | Does not directly address the underlying cause of hypophosphatemia. |
| BSAP | Dose-dependent changes consistent with bone healing observed[1]. | May have some effects on bone turnover, but not by addressing the primary defect. |
Table 2: Clinical Outcome Comparison
| Clinical Outcome | This compound (INZ-701) Performance | Standard of Care (Bisphosphonates) Performance |
| Arterial Calcification | Reduction or stabilization of arterial calcifications observed in all surviving pediatric patients in an early-phase study. | May reduce the progression of arterial calcification, but with varied success. Survival benefit is debated[3]. |
| Rickets | Improvements in radiographic assessments of rickets are an expected outcome due to increased serum phosphate. | Does not directly treat the underlying cause of hypophosphatemic rickets. |
| Survival in Infancy | In a small study of infants with GACI, 80% of those treated with INZ-701 survived beyond the first year. | Historically, GACI has a high mortality rate, and the survival benefit of bisphosphonates is not conclusively established[3]. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the reliable measurement of biomarkers.
Measurement of Plasma Inorganic Pyrophosphate (PPi)
A robust enzymatic assay is used for the quantification of PPi in plasma.
-
Principle: The assay utilizes the enzyme ATP sulfurylase to convert PPi into ATP in the presence of adenosine 5' phosphosulfate (APS). The newly generated ATP is then quantified using a firefly luciferase-based bioluminescence assay[4].
-
Sample Collection and Preparation:
-
Blood is collected in tubes containing EDTA as an anticoagulant to prevent the ex vivo conversion of ATP to PPi[4].
-
Plasma is separated by centrifugation at 1000 x g for 10 minutes at 4°C.
-
To remove interfering substances, plasma may be filtered through a 300,000 Da molecular weight cut-off membrane[5].
-
-
Assay Procedure:
-
The plasma sample is added to a reaction mixture containing ATP sulfurylase, APS, luciferase, and luciferin.
-
The luminescence generated is proportional to the amount of ATP produced, which is directly related to the initial PPi concentration.
-
An internal ATP standard is used to correct for any sample-specific matrix effects on the luciferase activity[4].
-
-
Data Analysis: The PPi concentration is calculated by subtracting the endogenous ATP concentration (measured in a parallel reaction without ATP sulfurylase) from the total ATP concentration measured in the main reaction.
Radiographic Assessment of Rickets Severity
The Rickets Severity Score (RSS) is a standardized method for quantifying the severity of rickets based on X-rays of the wrists and knees[6][7][8].
-
Imaging: Anteroposterior radiographs of both wrists and knees are obtained.
-
Scoring:
-
A 10-point scoring system is used, where 0 indicates no signs of rickets and 10 represents the most severe changes[9].
-
The score is based on the degree of metaphyseal fraying, cupping, and the proportion of the growth plate that is affected[9].
-
The radius and ulna at the wrist, and the femur and tibia at the knee of the more severely affected side are scored.
-
-
Interpretation: The total RSS provides an objective measure of rickets severity and can be used to monitor treatment response over time.
Measurement of FGF-23 and Bone-Specific Alkaline Phosphatase (BSAP)
-
FGF-23: Intact FGF-23 levels are typically measured in plasma or serum using commercially available enzyme-linked immunosorbent assays (ELISAs). These assays utilize a two-site sandwich immunoassay principle with antibodies specific to the intact FGF-23 molecule.
-
BSAP: BSAP is measured in serum using immunoassays, often employing monoclonal antibodies that specifically recognize the bone isoform of alkaline phosphatase, distinguishing it from other isoforms.
Visualizations
ENPP1 Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the central role of ENPP1 in PPi production and how this compound (INZ-701) and bisphosphonates interact with this pathway.
Caption: ENPP1 pathway and points of therapeutic intervention.
Experimental Workflow for Biomarker Validation
This diagram outlines the key steps in a clinical trial designed to validate biomarkers for a new treatment like this compound.
References
- 1. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contemporarypediatrics.com [contemporarypediatrics.com]
- 3. gaciglobal.org [gaciglobal.org]
- 4. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Radiographic scoring method for the assessment of the severity of nutritional rickets. | Semantic Scholar [semanticscholar.org]
- 8. Radiographic scoring method for the assessment of the severity of nutritional rickets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RSS Training Tool ⢠Outil de formation RSS [rsstrainingtool.com]
Assessing the reproducibility of Inz-1 experimental results
To effectively assess the reproducibility of "Inz-1" experimental results and create a comprehensive comparison guide, it is crucial to first clarify which specific investigational drug you are referring to. The term "this compound" is ambiguous and has been used in the context of at least two distinct therapeutic agents:
-
INZ-701: An enzyme replacement therapy being developed by Inozyme Pharma. It is intended for the treatment of rare genetic disorders characterized by abnormal mineralization, such as ENPP1 Deficiency and ABCC6 Deficiency.
-
ING-1: A monoclonal antibody that targets the EpCAM glycoprotein, which is often overexpressed on the surface of cancer cells, particularly in adenocarcinomas. It has been investigated as a potential cancer therapeutic.
The experimental results, protocols, and relevant comparisons will be vastly different for these two drug candidates. Please specify which "this compound" you would like the comparison guide to focus on. Once you provide this clarification, I can proceed to gather the necessary detailed information to address your request comprehensively.
INZ-701: A Promising Enzyme Replacement Therapy for ENPP1 and ABCC6 Deficiencies
A Comparative Analysis Against the Standard of Care
For researchers, scientists, and drug development professionals invested in rare genetic mineralization disorders, this guide provides a comprehensive comparison of the investigational enzyme replacement therapy INZ-701 against the current standard of care for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Deficiency and ATP-Binding Cassette Subfamily C Member 6 (ABCC6) Deficiency. This document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes the intricate signaling pathways involved.
Executive Summary
ENPP1 and ABCC6 deficiencies are rare, life-threatening genetic disorders characterized by abnormal tissue mineralization and intimal proliferation. Currently, there are no approved targeted therapies, and the standard of care is supportive, focusing on managing symptoms and complications. INZ-701, a recombinant human ENPP1-Fc fusion protein, is an investigational enzyme replacement therapy designed to address the root cause of these diseases by restoring deficient enzyme activity and normalizing plasma pyrophosphate (PPi) and adenosine levels. Clinical trial data to date suggests that INZ-701 is a promising therapeutic candidate, demonstrating a favorable safety profile and showing potential in improving key disease markers.
Current Standard of Care: A Supportive Approach
For both ENPP1 and ABCC6 deficiencies, the current standard of care is not curative but aims to alleviate symptoms and manage the progression of the diseases.
ENPP1 Deficiency:
-
Supportive Care: Management of cardiovascular symptoms such as heart disease and hypertension is crucial.[1]
-
Bisphosphonates: These may be used to reduce calcification, though their efficacy is not well-established.[1]
-
Phosphate and Calcitriol: For patients who develop rickets, a combination of oral phosphate and calcitriol is often prescribed. However, this regimen presents a high treatment burden, requiring multiple daily doses, and can lead to side effects like nephrocalcinosis (calcification of the kidneys).[1]
ABCC6 Deficiency:
-
No Approved Therapies: There are currently no approved treatments specifically for ABCC6 deficiency. Management is focused on addressing the clinical manifestations of the disease, such as cardiovascular and ophthalmologic complications.
INZ-701: A Targeted Therapeutic Strategy
INZ-701 is a rationally designed enzyme replacement therapy that directly addresses the underlying enzymatic deficiency in these disorders.
Mechanism of Action:
INZ-701 is a soluble, recombinant form of the human ENPP1 enzyme fused to an Fc domain to extend its half-life. By replacing the deficient or absent ENPP1 enzyme, INZ-701 is designed to increase the levels of extracellular PPi and adenosine. PPi is a critical inhibitor of pathological calcification, while adenosine plays a role in regulating tissue responses to injury and inflammation.
Performance Benchmarking: INZ-701 vs. Standard of Care
The following tables summarize the available quantitative data from clinical trials of INZ-701, providing a preliminary comparison with the outcomes of the current standard of care.
Table 1: INZ-701 Performance in ENPP1 Deficiency
| Performance Metric | INZ-701 Clinical Trial Results | Standard of Care (Supportive) |
| Survival in Infants | 80% of infants treated with INZ-701 survived beyond their first year.[2] | Historical survival rate is approximately 50%.[2] |
| Plasma Pyrophosphate (PPi) Levels | Rapid, significant, and sustained increases in PPi levels observed in adults.[3] Mean PPi across dose cohorts (0.2, 0.6, and 1.8 mg/kg) from day 32 to week 48 were 1299±131 nM, 1356±136 nM, and 1282±81 nM, respectively, from a baseline of 426±407 nM.[3] | PPi levels remain low. |
| Bone Metabolism Markers | Significant reduction in fibroblast growth factor-23 (FGF-23) and an increase in bone-specific alkaline phosphatase (BSAP), with a decrease in c-telopeptide (CTX), suggesting improved bone mineralization.[4] | Continued abnormal bone metabolism. |
| Arterial Calcification | Reductions or stabilization of arterial calcifications observed in all surviving infant patients, with complete resolution in some cases and no evidence of progression.[2] | Progressive arterial calcification. |
| Safety and Tolerability | Generally well-tolerated with no drug-related serious or severe adverse events reported in the Phase 1/2 study in adults.[3] | Side effects associated with supportive treatments (e.g., nephrocalcinosis from phosphate and calcitriol).[1] |
Table 2: INZ-701 Performance in ABCC6 Deficiency
| Performance Metric | INZ-701 Clinical Trial Results | Standard of Care (Supportive) |
| Vascular Health | Stabilization and reduction of carotid intima-media thickness (cIMT), a marker for cardiovascular disease and stroke risk.[4] | Progressive vascular pathology. |
| Retinal Health | Increase in choroidal thickness, associated with retinal health, was noted across all dose cohorts.[4] | Progressive retinal deterioration. |
| Visual Function | Preservation and improvement in visual function over 48 weeks for patients with initial scores below normal, as measured by the Global Visual Function Questionnaire (VFQ-25).[4] | Progressive loss of visual function. |
| Plasma Pyrophosphate (PPi) Levels | Treatment led to plasma PPi levels returning to normal at all dose levels in GACI patients and in the highest dosing level in PXE patients.[5] | PPi levels remain low. |
| Safety and Tolerability | Favorable safety profile with no serious adverse events reported in the Phase 1/2 trial.[4] | N/A (No specific approved therapy) |
Experimental Protocols
The clinical evaluation of INZ-701 has been conducted through a series of Phase 1/2 and ongoing Phase 3 clinical trials. The general methodologies are described below.
INZ-701 Clinical Trial in ENPP1 Deficiency (Adults - NCT04686175)
-
Study Design: A Phase 1/2, multicenter, open-label, multiple ascending dose study followed by a long-term open-label extension period.[6]
-
Participants: Adults (18 to <65 years of age) with a confirmed genetic diagnosis of ENPP1 Deficiency and biochemical evidence of hypopyrophosphatemia (PPi <1300 nM).[6]
-
Intervention: INZ-701 administered via subcutaneous injection at doses of 0.2 mg/kg, 0.6 mg/kg, and 1.8 mg/kg.[3]
-
Primary Outcome Measures: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of multiple ascending doses of INZ-701.[6]
-
Exploratory Endpoints: Evaluations of skeletal assessment (X-ray and DEXA), arterial and organ calcification (CT scans, echocardiogram, and renal ultrasound), cardiovascular function, and patient-reported outcomes.[6]
INZ-701 Clinical Trial in ABCC6 Deficiency (Adults - NCT05030831)
-
Study Design: A Phase 1/2, open-label, multiple ascending dose study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of INZ-701 followed by an open-label long-term extension period.[7]
-
Participants: Adults (18 to <70 years old) with a diagnosis of ABCC6 Deficiency supported by prior genetic identification of biallelic ABCC6 mutations.[8]
-
Intervention: INZ-701 administered via subcutaneous injection at increasing doses.[8] Participants were assigned to three dose cohorts: 0.2 mg/kg, 0.6 mg/kg, and 1.8 mg/kg.[9]
-
Primary Outcome Measures: To understand the safety of the medication, how it is processed by the body, and changes in PPi and other markers.[8]
-
Extension Period Endpoints: Evaluation of skeletal, vascular, and physical function, as well as patient-reported outcomes.[8]
Signaling Pathways and Mechanism of Action
To understand the therapeutic rationale for INZ-701, it is essential to visualize the underlying signaling pathways affected by ENPP1 and ABCC6 deficiencies.
ENPP1 Deficiency and the Role of INZ-701
ENPP1 plays a crucial role in hydrolyzing extracellular ATP to produce AMP and PPi. PPi is a potent inhibitor of hydroxyapatite crystal formation and deposition, thus preventing soft tissue calcification. In ENPP1 deficiency, low levels of PPi lead to pathological calcification. INZ-701, as an enzyme replacement, restores the production of PPi.
Furthermore, ENPP1 is a negative regulator of the cGAMP-STING (stimulator of interferon genes) pathway.[10][11] ENPP1 degrades extracellular cyclic GMP-AMP (cGAMP), a second messenger that activates the STING pathway, leading to an innate immune response.[12] While the direct relevance to the mineralization phenotype is still under investigation, it highlights the multifaceted role of ENPP1.
Caption: ENPP1's dual role in mineralization and immune signaling.
ABCC6 Deficiency and Downstream Effects
The ABCC6 protein, primarily expressed in the liver and kidneys, is an ATP-dependent transporter.[13][14] While its exact substrate is still under investigation, its deficiency leads to reduced circulating levels of PPi, resulting in ectopic calcification similar to ENPP1 deficiency.[15] One of the downstream consequences of ABCC6 deficiency is the activation of the Bone Morphogenetic Protein (BMP) signaling pathway, which is pro-mineralizing.[16][17] This activation is thought to contribute to the osteochondrogenic changes seen in affected tissues.
Caption: ABCC6 deficiency leads to reduced PPi and pro-mineralizing BMP signaling.
Conclusion
INZ-701 represents a significant advancement in the potential treatment of ENPP1 and ABCC6 deficiencies. By targeting the fundamental enzymatic defect, it offers a promising alternative to the current supportive standard of care. The preliminary clinical data on survival, biochemical markers, and clinical outcomes are encouraging. Further data from ongoing and planned pivotal trials will be critical in fully elucidating the efficacy and safety profile of INZ-701 and its potential to become the new standard of care for these devastating rare diseases.
References
- 1. Inozyme Pharma Provides Update for Phase 1/2 Clinical Trials in ABCC6 Deficiency & ENPP1 Deficiency [drug-dev.com]
- 2. contemporarypediatrics.com [contemporarypediatrics.com]
- 3. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive Phase 1/2 Results for INZ-701 in Adults with PXE and ENPP1 Deficiencies [synapse.patsnap.com]
- 5. New Data Reported From Trials of Drug Developed at Yale Pathology to Treat Rare, Often Fatal Neonatal Disorder < Yale School of Medicine [medicine.yale.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. inozyme.com [inozyme.com]
- 9. Inozyme Pharma Announces Positive Topline Data from Ongoing Phase 1/2 Trials of INZ-701 in Adults with ABCC6 Deficiency (PXE) and ENPP1 Deficiency - BioSpace [biospace.com]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. medlineplus.gov [medlineplus.gov]
- 15. researchgate.net [researchgate.net]
- 16. ABCC6 deficiency is associated with activation of BMP signaling in liver and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ABCC6 deficiency is associated with activation of BMP signaling in liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Information for Inz-1
Disclaimer: No specific Safety Data Sheet (SDS) for Inz-1 (CAS# 897776-15-7) was found in the public domain. The following disposal procedures are based on general best practices for handling research-grade chemicals of unknown toxicity. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This compound is a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex, intended for research use only. Due to the absence of a specific SDS, a cautious approach to its handling and disposal is imperative to ensure the safety of laboratory personnel and the environment.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂O₂ | N/A |
| Molecular Weight | 266.30 g/mol | N/A |
| CAS Number | 897776-15-7 | N/A |
| Shipping Condition | Shipped as a non-hazardous chemical at ambient temperature. | [1] |
Proper Disposal Procedures
The disposal of this compound should be managed by trained personnel in a controlled laboratory setting. The following step-by-step guide is based on general chemical waste disposal protocols.
Step 1: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
Step 2: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect all solid waste, including contaminated gloves, wipes, and empty vials, in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
Step 3: Container Labeling
-
Label all waste containers with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 897776-15-7
-
Approximate concentration and volume
-
Date of accumulation
-
Principal Investigator's name and contact information
-
Step 4: Storage
-
Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Keep containers securely closed at all times, except when adding waste.
Step 5: Disposal Request
-
Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow: Cytochrome bc1 Inhibition Assay
The following is a generalized workflow for an experiment investigating the inhibitory effect of this compound on the cytochrome bc1 complex.
Caption: Experimental workflow for determining the inhibitory activity of this compound on the cytochrome bc1 complex.
References
Personal protective equipment for handling Inz-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Inz-1 (CAS RN: 897776-15-7). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Precautions
This compound is a potent and selective inhibitor of yeast mitochondrial cytochrome bc1.[1] While it is shipped as a non-hazardous chemical under ambient temperatures, proper handling is essential.[1] this compound is a white to beige powder and should be handled in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to avoid inhalation of dust.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound powder and solutions.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended when handling stock solutions) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if weighing outside of a ventilated enclosure. | Minimizes inhalation of fine powder. |
Hazard Identification and First Aid
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its nature as a powdered chemical and its likely use in a DMSO solvent, the following general first aid measures are recommended. Always consult the substance-specific SDS upon receipt of the chemical.
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure the quality of your research.
Receiving and Storage
| Parameter | Recommendation |
| Short-term Storage | Dry, dark, and at 0 - 4°C (days to weeks)[1] |
| Long-term Storage | -20°C (months to years)[1] |
| Container | Keep in the original, tightly sealed container. |
Preparation of Stock Solutions
This compound is typically dissolved in Dimethyl Sulfoxide (DMSO).
-
Preparation Environment : All work with powdered this compound should be conducted in a chemical fume hood.
-
Weighing : Use an analytical balance within the fume hood or a ventilated balance enclosure. Use an anti-static gun if the powder is prone to dispersal.
-
Dissolution : Slowly add the weighed this compound powder to the appropriate volume of DMSO. Mix gently until fully dissolved.
-
Storage of Stock Solution : Store stock solutions in tightly sealed vials at -20°C.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, labeled hazardous waste container. Dispose of through your institution's chemical waste program. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Liquid Waste (this compound in DMSO) | Collect in a labeled, sealed, and compatible hazardous waste container. Do not dispose of down the drain. Follow your institution's guidelines for flammable/combustible solvent waste. |
Experimental Protocols
The following are key experimental methodologies adapted from the foundational study by Vincent et al., 2016, "A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance."
In Vitro Growth Inhibition Assays
This protocol is used to determine the effect of this compound on the growth of fungal species.
-
Culture Preparation : Grow fungal strains (e.g., Candida albicans, Saccharomyces cerevisiae) overnight in a suitable liquid medium (e.g., YPD).
-
Drug Dilution : Prepare a serial dilution of this compound in the appropriate liquid growth medium in a 96-well plate.
-
Inoculation : Dilute the overnight fungal culture and add it to each well of the 96-well plate containing the this compound dilutions.
-
Incubation : Incubate the plate at the optimal growth temperature for the fungal species (e.g., 30°C for S. cerevisiae, 37°C for C. albicans) for 24-48 hours.
-
Growth Measurement : Measure the optical density (OD) at 600 nm using a plate reader to determine the extent of growth inhibition.
Cytochrome bc1 Enzymatic Assay
This protocol measures the direct inhibitory effect of this compound on the cytochrome bc1 complex.
-
Mitochondria Isolation : Isolate mitochondria from the fungal species of interest using standard biochemical techniques (e.g., differential centrifugation).
-
Assay Buffer : Prepare an assay buffer containing a substrate for the cytochrome bc1 complex (e.g., ubiquinol) and an electron acceptor (e.g., cytochrome c).
-
Inhibitor Addition : Add varying concentrations of this compound (dissolved in DMSO) to the assay buffer.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the isolated mitochondria to the assay buffer.
-
Activity Measurement : Monitor the reduction of cytochrome c over time by measuring the increase in absorbance at 550 nm using a spectrophotometer. The rate of this reaction is indicative of cytochrome bc1 activity.
Signaling Pathway and Mechanism of Action
This compound selectively inhibits the mitochondrial cytochrome bc1 complex (also known as Complex III) in fungi. This complex is a crucial component of the electron transport chain. By inhibiting this complex, this compound disrupts the transfer of electrons from ubiquinol to cytochrome c, which in turn leads to a cascade of downstream effects that impair fungal growth and virulence.
Caption: Mechanism of action of this compound in fungal cells.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
